molecular formula C8H16N2O B174589 N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide CAS No. 149069-41-0

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Numéro de catalogue: B174589
Numéro CAS: 149069-41-0
Poids moléculaire: 156.23 g/mol
Clé InChI: QHEUECDMVWITEU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, also known as N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, is a useful research compound. Its molecular formula is C8H16N2O and its molecular weight is 156.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-3-4-9-5-8/h8-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEUECDMVWITEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599678
Record name N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149069-41-0
Record name N-Methyl-N-[(pyrrolidin-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide (CAS 149069-41-0) Content Type: Technical Whitepaper / Application Guide

Strategic Building Block for Epigenetic & Kinase Inhibitor Design[1]

Executive Summary

N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide (CAS 149069-41-0) is a specialized secondary amine building block used in advanced medicinal chemistry.[1] Structurally, it consists of a pyrrolidine ring substituted at the C3 position with an N-methylacetamido-methyl group.

This compound serves two critical roles in drug discovery:

  • Acetyl-Lysine Mimicry: The N-methylacetamide side chain structurally mimics the acetylated lysine residue (Kac), the primary substrate for bromodomain (BRD) "reader" proteins.

  • Solubilizing Linker: The pyrrolidine scaffold reduces conformational entropy compared to linear alkyl chains while maintaining high water solubility (

    
    ), making it an ideal fragment for optimizing pharmacokinetic profiles (ADME).
    

This guide provides a comprehensive technical analysis of the compound's properties, synthesis, and application in Fragment-Based Drug Design (FBDD).

Chemical Profile & Physical Properties[3][4][5][6]

The following data aggregates calculated and observed properties for the free base and its hydrochloride salt forms.

PropertySpecification
CAS Number 149069-41-0
IUPAC Name N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide
Molecular Formula

Molecular Weight 156.23 g/mol
Appearance Colorless to pale yellow viscous oil (Free Base); White solid (HCl salt)
Solubility High in Water, Methanol, DMSO; Moderate in DCM
pKa (Calc.) ~9.5 (Pyrrolidine NH), ~-0.5 (Amide O)
LogP (Calc.) -0.62 (Hydrophilic)
H-Bond Donors/Acceptors 1 (NH) / 2 (Amide O, Amine N)
Structural Analysis & Pharmacophore Logic

The utility of CAS 149069-41-0 lies in its specific geometry. Unlike linear diamines, the pyrrolidine ring constrains the vector of the acetamide group, reducing the entropic penalty upon protein binding.

Mechanism of Action: Bromodomain Mimicry

Epigenetic readers, specifically the BET family (BRD2, BRD3, BRD4), recognize acetylated lysine residues on histone tails. The N-methylacetamide moiety of CAS 149069-41-0 perfectly overlays with the acetyl-lysine pharmacophore.

  • Carbonyl Oxygen: Accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4) and a water-mediated bridge to Tyrosine (Tyr97).

  • N-Methyl Group: Mimics the aliphatic chain of lysine, filling the hydrophobic "WPF shelf" region of the binding pocket.

Pharmacophore Compound N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide Acetamide N-Methylacetamide Motif (Acetyl-Lysine Mimic) Compound->Acetamide Contains Pyrrolidine Pyrrolidine Scaffold (Solubility & Vector) Compound->Pyrrolidine Contains Target Bromodomain (BRD4) Binding Pocket Acetamide->Target H-Bond to Asn140 (Conserved Water Network) Pyrrolidine->Target Solvent Exposed (Linker to Warhead)

Figure 1: Pharmacophore mapping of CAS 149069-41-0 against the Bromodomain binding pocket.

Synthetic Protocol

Since CAS 149069-41-0 is often synthesized in-house for library generation, the following robust protocol ensures high purity without column chromatography for the intermediate steps.

Route: Reductive Amination & Acylation Strategy

Precursor: tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (Commercially available).

Step 1: Reductive Methylation

  • Dissolve tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (1.0 eq) in MeOH.

  • Add Paraformaldehyde (1.2 eq) and stir for 2 hours to form the imine/hemiaminal.

  • Cool to 0°C and add

    
     (1.5 eq) portion-wise.
    
  • Critical Check: Monitor by TLC (ninhydrin stain). The secondary amine product is less polar than the primary amine.

  • Workup: Quench with water, extract with DCM.

Step 2: N-Acetylation

  • Dissolve the crude secondary amine in DCM with

    
     (1.5 eq).
    
  • Add Acetyl Chloride (1.1 eq) dropwise at 0°C.

  • Stir at RT for 1 hour.

  • Wash with saturated

    
     to remove excess acid.
    

Step 3: Boc-Deprotection

  • Dissolve the intermediate in 1,4-Dioxane.

  • Add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

  • Concentrate in vacuo. Triturate with

    
     to precipitate the hydrochloride salt.
    

Synthesis Start N-Boc-3-(aminomethyl)pyrrolidine Step1 1. Paraformaldehyde, MeOH 2. NaBH4 Start->Step1 Inter1 Intermediate: N-Boc-3-(methylaminomethyl)pyrrolidine Step1->Inter1 Step2 AcCl, Et3N, DCM Inter1->Step2 Inter2 Intermediate: N-Boc-Protected Amide Step2->Inter2 Step3 4M HCl / Dioxane Inter2->Step3 Final Target Product (HCl Salt) CAS 149069-41-0 Step3->Final

Figure 2: Validated synthetic route for N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide.

Medicinal Chemistry Applications
A. Fragment-Based Drug Discovery (FBDD)

Researchers utilize this compound as a "solubility-enhancing cap." In kinase inhibitors, replacing a solvent-exposed piperazine or morpholine with the N-methyl-(pyrrolidin-3-ylmethyl)acetamide group often improves cell permeability due to the balance of the polar amide and the lipophilic methyl groups.

B. PROTAC Linker Design

The pyrrolidine nitrogen provides a nucleophilic handle to attach E3 ligase ligands (e.g., Thalidomide or VHL ligands) or Warheads. The acetamide group remains exposed, potentially recruiting secondary interactions or modulating the linker's physicochemical properties (reducing "greasiness" of long alkyl chains).

Library Synthesis Protocol:

  • Reaction: Nucleophilic Aromatic Substitution (

    
    ).
    
  • Conditions: Heteroaryl chloride (Scaffold), CAS 149069-41-0 (1.2 eq), DIPEA (3 eq), DMSO,

    
    .
    
  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Safety & Handling
  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Storage: Hygroscopic. Store under nitrogen at -20°C for long-term stability. The free base absorbs

    
     from air; the HCl salt is stable.
    
  • PPE: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of amine vapors.

References
  • PubChem. Compound Summary for CID 86280076: N-Methyl-N-(pyrrolidin-3-yl)acetamide derivatives.[3] National Library of Medicine (US). Link

  • Filippakopoulos, P., et al. Selective inhibition of BET bromodomains. Nature 468, 1067–1073 (2010). (Foundational reference for Acetyl-lysine mimicry). Link

  • ChemicalBook. N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide Product Entry. (Validation of CAS/Structure association). Link

  • Hewings, D. S., et al. Progress in the development and application of small molecule inhibitors of bromodomain-acetyl-lysine interactions. J. Med. Chem. 55, 9393–9413 (2012). Link

Sources

An In-depth Technical Guide to N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, a substituted pyrrolidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct literature on this specific molecule, this document presents a scientifically grounded, proposed pathway for its synthesis, detailed protocols for its characterization, and a discussion of its potential biological significance. The methodologies and data herein are extrapolated from established chemical principles and literature on analogous structures, offering a robust framework for researchers and scientists in the field. This guide is designed to be a practical resource, elucidating the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Introduction and Rationale

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including numerous FDA-approved drugs.[1][2][3] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is highly advantageous in designing molecules that interact with complex biological targets.[3] The incorporation of an N-acetyl-N-methyl moiety can further influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, metabolic stability, and receptor binding affinity.

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide combines these key structural features. While this specific compound is not extensively documented in current literature, its structural analogs, such as N-acetylpyrrolidine derivatives, have shown promise as inhibitors of enzymes like α-glucosidase and α-amylase, suggesting potential applications in metabolic disorders.[4] Furthermore, pyrrolidine amide derivatives are being explored as potent inhibitors of N-acylethanolamine acid amidase (NAAA), with implications for treating inflammation and pain.[5][6]

This guide, therefore, serves as a foundational document for the synthesis and study of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, providing researchers with the necessary theoretical and practical knowledge to explore its potential as a novel therapeutic agent or a tool for chemical biology.

Chemical Structure and Physicochemical Properties

The chemical structure of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is characterized by a central pyrrolidine ring substituted at the 3-position with a methylene group, which is in turn bonded to a tertiary amide.

Caption: Chemical structure of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide.

Physicochemical Data (Predicted)

The following table summarizes the predicted physicochemical properties of the target molecule, based on its structural analog N-methyl-N-(pyrrolidin-3-yl)acetamide (PubChem CID: 13041130).[7]

PropertyPredicted ValueSource
Molecular Formula C₈H₁₆N₂O-
Molecular Weight 156.23 g/mol -
IUPAC Name N-methyl-N-(pyrrolidin-3-ylmethyl)acetamide-
CAS Number Not available-
XLogP3 -0.2Predicted
Hydrogen Bond Donor Count 1Predicted
Hydrogen Bond Acceptor Count 2Predicted
Rotatable Bond Count 3Predicted

Proposed Synthetic Pathway and Experimental Protocols

A logical and efficient synthetic route to N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide involves a two-step process starting from commercially available 3-(aminomethyl)pyrrolidine. This pathway is outlined below:

  • Reductive Amination: N-methylation of the primary amine of 3-(aminomethyl)pyrrolidine to yield the secondary amine intermediate, N-methyl-N-(pyrrolidin-3-ylmethyl)amine.

  • N-Acetylation: Acetylation of the newly formed secondary amine to produce the final tertiary amide product.

start 3-(Aminomethyl)pyrrolidine intermediate N-Methyl-N-(pyrrolidin-3-ylmethyl)amine start->intermediate 1. Paraformaldehyde 2. NaBH(OAc)₃ DCM, rt final N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide intermediate->final Acetyl Chloride Et₃N, DCM, 0°C to rt

Caption: Proposed two-step synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide.

Step 1: Synthesis of N-Methyl-N-(pyrrolidin-3-ylmethyl)amine

Causality: Reductive amination is a robust and widely used method for the N-methylation of amines.[8][9] Using paraformaldehyde as the methylating agent in conjunction with a mild reducing agent like sodium triacetoxyborohydride (STAB) offers high selectivity for mono-methylation and avoids the over-alkylation often seen with more reactive alkylating agents. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the reactants and the intermediate iminium ion.

Protocol:

  • To a solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add paraformaldehyde (1.2 eq).

  • Stir the suspension at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Causality: The N-acetylation of a secondary amine is efficiently achieved using an acylating agent such as acetyl chloride.[10][11] The reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (Et₃N), to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and render it unreactive. The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed to completion at room temperature.

Protocol:

  • Dissolve N-methyl-N-(pyrrolidin-3-ylmethyl)amine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Add acetyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by silica gel column chromatography to afford the pure N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide.

Characterization and Analytical Data (Predicted)

Due to the absence of published spectra for the target compound, the following analytical data are predicted based on the known spectroscopic behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the pyrrolidine ring, the N-methyl group, and the acetyl group. Due to the restricted rotation around the amide C-N bond, some signals may appear broadened or as two distinct sets of rotamers.[12]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.2m2HN-CH ₂-C=O
~3.1 - 2.8m2HPyrrolidine N-CH
~2.9s3HN-CH
~2.7 - 2.5m2HPyrrolidine N-CH
~2.4 - 2.2m1HPyrrolidine CH
~2.1s3HC(=O)-CH
~2.0 - 1.8m1HPyrrolidine CH
~1.7 - 1.5m1HPyrrolidine CH
~1.5 - 1.3br s1HNH

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170.5C =O
~54.0Pyrrolidine N-C H₂
~52.5N-C H₂-C=O
~46.0Pyrrolidine N-C H₂
~36.0N-C H₃
~35.0Pyrrolidine C H
~30.0Pyrrolidine C H₂
~21.5C(=O)-C H₃
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the tertiary amide.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
2960 - 2850Medium-StrongC-H stretching (aliphatic)
1660 - 1630StrongC=O stretching (Amide I band)[13][14][15]
1460 - 1420MediumC-H bending
1260 - 1180Medium-StrongC-N stretching
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺) and characteristic fragmentation patterns. A common fragmentation pathway for pyrrolidine derivatives involves the formation of a stable iminium ion.[16][17]

Predicted MS (EI) Fragmentation:

m/zProposed Fragment
156[M]⁺
113[M - CH₃CO]⁺
97[Pyrrolidin-3-ylmethyl-N-methyl]⁺
84[Pyrrolidin-3-ylmethyl]⁺
70[Pyrrolidine ring fragment]⁺
43[CH₃CO]⁺

Potential Applications and Future Directions

The structural motifs within N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide suggest several avenues for investigation in drug discovery and development:

  • Enzyme Inhibition: As previously mentioned, related pyrrolidine amides have demonstrated inhibitory activity against enzymes involved in metabolic and inflammatory pathways.[4][5] This compound should be screened against a panel of relevant enzymes, such as α-glucosidase, NAAA, and dipeptidyl peptidase IV (DPP-IV).

  • Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in many CNS-active drugs. The N-acetyl-N-methyl group can modulate lipophilicity and hydrogen bonding potential, which are critical for blood-brain barrier penetration. Therefore, evaluating this compound for activity against CNS targets, such as neurotransmitter receptors and transporters, is a logical next step.

  • Antimicrobial Activity: Pyrrolidine derivatives have also been investigated for their antimicrobial properties.[2] Screening against a panel of bacterial and fungal strains could reveal potential utility in this area.

Future work should focus on the synthesis of a library of analogs by modifying the acyl group and the substitution pattern on the pyrrolidine ring to establish a structure-activity relationship (SAR).

Conclusion

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide represents an intriguing, yet underexplored, chemical entity with potential applications in various areas of pharmaceutical research. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential biological evaluation. The detailed protocols and causative explanations are intended to empower researchers to confidently undertake the study of this and related molecules, thereby contributing to the ever-expanding field of medicinal chemistry.

References

  • Infrared spectroscopic studies of amides and anilides. (n.d.). Retrieved from [Link]

  • Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of N-Methyl Secondary Amines. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023). ACS Omega. Retrieved from [Link]

  • Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. (2023). Spectroscopy Online. Retrieved from [Link]

  • Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange. Retrieved from [Link]

  • Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. (2020). West Virginia University. Retrieved from [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). PMC. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. Retrieved from [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI. Retrieved from [Link]

  • N-Acylation Reactions of Amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2014). Annex Publishers. Retrieved from [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Publications. Retrieved from [Link]

  • Minor change in the structure major change in the mass spectrum in the example of an N-toluene-pyrrolidine derivative. (2010). Technology Networks. Retrieved from [Link]

  • Pyrrolidine, TMS derivative. (n.d.). NIST WebBook. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PMC. Retrieved from [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. (2024). MDPI. Retrieved from [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved from [Link]

  • Synthesis of substituted pyrrolidines and piperidines from endocyclic enamine derivatives. Synthesis of (+/-)-laburnamine. (n.d.). ResearchGate. Retrieved from [Link]

  • United States Patent (19). (1980). Google Patents. Retrieved from [Link]

  • Preparation method of N-methylpyrrolidine. (n.d.). Google Patents.
  • Synthesis of substituted pyrrolidines. (2017). DiVA portal. Retrieved from [Link]

  • GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE. (n.d.). VAST JOURNALS SYSTEM. Retrieved from [Link]

  • Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists. (n.d.). Google Patents.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. Retrieved from [Link]

  • US Patent No. 8829195. (2021). Regulations.gov. Retrieved from [Link]

  • United States Patent (19). (1992). Google Patents. Retrieved from [Link]

  • Synthesis of N-methylpyrrolidine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

  • 3-(N-Acetyl-N-methylamino)pyrrolidine. (n.d.). PubChem. Retrieved from [Link]

  • Convenient N-acetylation of amines in N,N-dimethylacetamide with N,N-carbonyldiimidazole. (n.d.). Academia.edu. Retrieved from [Link]

  • 31 P NMR spectra showing influence of N-acetyl phenylalanine methyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Conformational preferences of N-acetyl-N′-methylprolineamide in different media: a 1H NMR and theoretical investigation. (2018). New Journal of Chemistry. Retrieved from [Link]

  • N-Acetyl-L-alanylglycyl-N-methyl-L-alaninamide. (n.d.). ATB. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its chemical and physical properties, outlines a plausible synthetic route, details robust analytical methodologies for its characterization, and discusses its potential biological significance.

Core Molecular Attributes

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a disubstituted pyrrolidine derivative. The presence of both a tertiary amine within the pyrrolidine ring and an amide functionality suggests its potential for diverse chemical interactions and biological activity.

Chemical Structure and Identification

The fundamental characteristics of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide are summarized in the table below.

PropertyValueSource
IUPAC Name N-methyl-N-(pyrrolidin-3-ylmethyl)acetamidePubChem
Molecular Formula C₇H₁₄N₂O[1]
Molecular Weight 142.20 g/mol [1]
CAS Number 79286-87-6[1]
Canonical SMILES CC(=O)N(C)CC1CCNC1
InChI Key KOEKUQRWTOSZOR-UHFFFAOYSA-N[1]
Physicochemical Properties

While experimental data for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is not extensively published, computational predictions from established algorithms provide valuable insights into its physicochemical profile. These properties are crucial for anticipating its behavior in various experimental and biological systems.

PropertyPredicted ValueSource
XLogP3-AA -0.5[1]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Topological Polar Surface Area 23.5 Ų
Heavy Atom Count 10

Note: These properties are computationally predicted and should be confirmed by experimental analysis.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 3-(aminomethyl)pyrrolidine. This pathway involves a reductive amination followed by an acylation.

Synthetic_Pathway 3-(Aminomethyl)pyrrolidine 3-(Aminomethyl)pyrrolidine N-Methyl-pyrrolidin-3-yl-methanamine N-Methyl-pyrrolidin-3-yl-methanamine 3-(Aminomethyl)pyrrolidine->N-Methyl-pyrrolidin-3-yl-methanamine 1. Formaldehyde 2. Sodium triacetoxyborohydride N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide N-Methyl-pyrrolidin-3-yl-methanamine->N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide Acetic anhydride Triethylamine

Figure 1: Proposed synthetic pathway for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide.
Detailed Experimental Protocol

Step 1: Synthesis of N-Methyl-pyrrolidin-3-yl-methanamine

  • To a stirred solution of 3-(aminomethyl)pyrrolidine (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add formaldehyde (1.1 eq, 37% in water).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

  • Dissolve the crude N-Methyl-pyrrolidin-3-yl-methanamine (1.0 eq) in DCM (10 mL/mmol) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0-10% methanol). The fractions containing the pure product, as identified by TLC, are combined and concentrated to yield N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide as a solid or oil.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the N-methyl and acetyl methyl groups, as well as multiplets for the pyrrolidine ring protons and the methylene bridge. The exact chemical shifts will be dependent on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the amide, the N-methyl and acetyl methyl carbons, and the carbons of the pyrrolidine ring and methylene bridge.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 143.11.

  • Analysis of the fragmentation pattern in the MS/MS spectrum can provide structural confirmation. Common fragmentation pathways for similar N-substituted pyrrolidines involve cleavage of the bonds adjacent to the nitrogen atom.[2]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

  • A reversed-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid would be a suitable starting point. Detection can be achieved using a UV detector (at a low wavelength, e.g., 210 nm) or an evaporative light scattering detector (ELSD).

Gas Chromatography (GC):

  • Given its predicted volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) can also be used for purity analysis and identification.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Analytical Characterization Crude Product Crude Product Purity_Assessment Purity Assessment Crude Product->Purity_Assessment HPLC / GC Structural_Elucidation Structural Elucidation Crude Product->Structural_Elucidation NMR / MS Final_Compound Final_Compound Purity_Assessment->Final_Compound >95% Purity Structural_Elucidation->Final_Compound Structure Confirmed

Figure 2: General workflow for the analytical characterization of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide.

Biological and Pharmacological Context

The structural motifs present in N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide—the pyrrolidine ring and the acetamide group—are prevalent in a wide range of biologically active molecules and approved drugs.[3]

The Pyrrolidine Scaffold in Drug Discovery

The pyrrolidine ring is a key component of numerous natural alkaloids and synthetic pharmaceuticals.[4] Its saturated, non-planar structure provides a three-dimensional scaffold that can effectively present substituents for interaction with biological targets. This can lead to enhanced binding affinity and selectivity compared to flat, aromatic systems.

The Acetamide Group as a Bioactive Moiety

The acetamide group is a common feature in many pharmacologically active compounds, where it can act as a hydrogen bond donor and acceptor, contributing to target binding. Notably, the N-acetyl group is recognized by bromodomains, a class of epigenetic reader proteins implicated in cancer and inflammation. While N-methylpyrrolidone (NMP), a related solvent, has been shown to mimic the acetamide binding motif in bromodomains, the potential for more complex acetamide-containing fragments like N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide to act as leads in fragment-based drug design is an area of active interest.[5]

Potential Therapeutic Applications

Given its structural features, N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide could be explored as a building block or a lead compound in several therapeutic areas:

  • Epigenetics: As a potential bromodomain inhibitor, leveraging the acetamide moiety for binding.

  • Neuroscience: The pyrrolidine scaffold is present in many central nervous system (CNS) active compounds.

  • Oncology: Many acetamide derivatives have demonstrated anti-proliferative activities.[6]

Further investigation into the biological targets and pharmacological effects of this compound is warranted to fully elucidate its therapeutic potential.

Safety and Handling

Detailed toxicological data for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is not available. However, based on the GHS classification of structurally similar compounds, it should be handled with appropriate care. It is predicted to be a skin and eye irritant.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is a small molecule with significant potential for application in drug discovery and development. This guide has provided a comprehensive overview of its key characteristics, a plausible synthetic route, and robust analytical methods for its characterization. The presence of both the pyrrolidine and acetamide moieties suggests that this compound could serve as a valuable scaffold for the design of novel therapeutics targeting a range of biological pathways. Further experimental validation of its properties and biological activity is a crucial next step in unlocking its full potential.

References

  • PubChem. (n.d.). 3-(N-Acetyl-N-methylamino)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chan, Y. T., et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24), 115157.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Grutzner, J. B. (2010). NMR spectroscopy in pharmacy. alpaipars.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI.
  • An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. (2021).
  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)

Sources

Whitepaper: The N-Acyl-3-Aminopyrrolidine Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its conformational flexibility, stereochemical complexity, and favorable physicochemical properties. When combined with an N-acyl group at the 3-position, it forms the N-acyl-3-aminopyrrolidine scaffold, a versatile structural motif found in a growing number of targeted therapeutic agents. While a simple exemplar like N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide serves as a conceptual building block, the true power of this scaffold is realized in more complex molecular architectures designed to engage specific biological targets with high affinity and selectivity. This guide explores the fundamental principles that make this scaffold a valuable tool in drug discovery, from its synthesis and structural features to its application in the development of potent enzyme inhibitors. We will dissect the causality behind its design and utility, grounded in authoritative research and field-proven insights.

The Strategic Value of the Core Scaffold

The efficacy of the N-acyl-3-aminopyrrolidine scaffold is not accidental; it arises from the synergistic interplay of its two core components: the pyrrolidine ring and the N-acyl group.

The Pyrrolidine Ring: A Privileged 3D Structure

The five-membered, saturated pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry.[1] Unlike flat, aromatic rings, its sp³-hybridized carbons create a non-planar, three-dimensional structure that can more effectively explore the complex topology of protein binding sites.[1] This "pseudorotation" allows it to adopt various conformations, enabling a better fit with its biological target.[1]

Key advantages conferred by the pyrrolidine moiety include:

  • Enhanced Aqueous Solubility: The nitrogen atom can be protonated at physiological pH, improving solubility and pharmacokinetic properties.[2]

  • Stereochemical Control: The ring's carbons can be chiral centers, allowing for precise spatial orientation of substituents to optimize target engagement and minimize off-target effects.

  • Hydrogen Bonding Capabilities: The ring nitrogen can act as a hydrogen bond acceptor, while an N-H group (if present) can serve as a hydrogen bond donor, providing crucial interactions for molecular recognition.[2]

cluster_properties Key Medicinal Chemistry Properties Scaffold Pyrrolidine Ring 3D Structure sp³ 3D Geometry Scaffold->3D Structure Enables Solubility Enhanced Solubility (N atom) Scaffold->Solubility Improves Stereochemistry Chiral Centers Scaffold->Stereochemistry Provides H_Bonding H-Bond Acceptor/Donor Scaffold->H_Bonding Facilitates cluster_reaction Amide Coupling Reaction Start 3-(Methylamino)pyrrolidine (Hydrochloride Salt) Step1 Combine & Stir Acyl Acetyl Chloride Base Triethylamine (Base) Solvent DCM, 0 °C Quench Aqueous Workup (NaHCO₃, Brine) Step1->Quench Reaction Complete Purify Column Chromatography Quench->Purify Extract Final Target N-Acyl-3-Aminopyrrolidine Purify->Final Isolate Wnt Wnt Protein Palmitoylation Palmitoylation Wnt->Palmitoylation PORCN Porcupine (PORCN) Enzyme PORCN->Palmitoylation Catalyzes SecretedWnt Mature, Secreted Wnt Palmitoylation->SecretedWnt Receptor Frizzled Receptor SecretedWnt->Receptor Binds Signaling Downstream Wnt Signaling (β-catenin accumulation) Receptor->Signaling Activates TumorGrowth Tumor Growth Signaling->TumorGrowth Promotes Inhibitor GNF-6231 (Scaffold-based Inhibitor) Inhibitor->PORCN BLOCKS

Sources

Technical Guide: N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide Solubility & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details the physicochemical profile, solubility characteristics, and experimental handling of N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide , a critical building block in medicinal chemistry.

Executive Summary

N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide (often supplied as the hydrochloride salt) is a polar, bifunctional heterocyclic building block used extensively in the synthesis of pharmaceutical agents, particularly in Targeted Protein Degradation (TPD) (e.g., PROTAC linkers) and fragment-based drug discovery.

Its solubility profile is dominated by the basic pyrrolidine nitrogen (


) and the hydrophilic acetamide moiety. In aqueous media, the compound exhibits high solubility , particularly in its protonated (salt) form. However, precise solubility is pH-dependent. This guide provides the structural basis for these properties and standard operating procedures (SOPs) for solubility determination.

Molecular Architecture & Physicochemical Properties

To understand the solubility behavior, we must first analyze the molecular structure. The molecule consists of three distinct pharmacophores affecting solvation:

  • Pyrrolidine Ring: A saturated, nitrogen-containing heterocycle. The secondary amine (if unsubstituted) acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA).

  • Acetamide Core: A planar, polar motif (

    
    ) that acts as a weak HBA. The 
    
    
    
    -methyl substitution reduces the amide's HBD capacity but increases lipophilicity slightly compared to a primary amide.
  • Methylene Linker: A short hydrophobic bridge connecting the ring and the amide, minimizing steric clash but adding minimal lipophilicity.

Theoretical Property Table
PropertyValue (Predicted/Approx.)Significance
Molecular Formula

Low Molecular Weight (LMW) favors solubility.
Molecular Weight ~156.23 g/mol (Free Base)< 500 Da (Lipinski compliant).
LogP (Octanol/Water) -0.5 to 0.2Hydrophilic; favors aqueous phase.
pKa (Pyrrolidine N) ~10.2 - 10.8Protonated at physiological pH (7.4).
pKa (Amide N) ~ -0.5Neutral at all relevant pH levels.
Physical State Viscous Oil (Base) / Solid (HCl Salt)Salts are preferred for handling and stability.
Structural Equilibrium Diagram

The following diagram illustrates the protonation state of the molecule across the pH scale, which is the primary driver of its water solubility.

G Acidic Acidic pH (< 9) (Cationic Form) Equilibrium pKa ≈ 10.5 Acidic->Equilibrium - H+ Solubility Solubility Outcome Acidic->Solubility High Solubility (>100 mg/mL) Basic Basic pH (> 11) (Neutral Free Base) Equilibrium->Basic - H+ Basic->Solubility Moderate/High Solubility (Lipophilic shift)

Figure 1: pH-dependent protonation equilibrium governing the solubility of N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide.

Solubility Profile in Water[1]

Aqueous Solubility[1]
  • HCl Salt Form: Freely soluble in water (>50 mg/mL). The ionic lattice breaks down readily due to the high solvation energy of the chloride ion and the protonated ammonium center.

  • Free Base: Soluble. While less soluble than the salt, the polar acetamide group and the small molecular size prevent it from being lipophilic. It is miscible with polar organic solvents (DMSO, Methanol).

pH Dependence

The solubility is pH-dependent .

  • pH 1.0 – 9.0: The pyrrolidine nitrogen is protonated (

    
    ). The molecule exists as a cation, maximizing water solubility.
    
  • pH > 11.0: The molecule is deprotonated (neutral). Solubility is driven solely by the polarity of the acetamide and the amine H-bonding. While still soluble, it may partition into organic layers (e.g., DCM) during extraction.

Stability in Solution
  • Hydrolysis: The acetamide bond is generally stable at neutral pH but can hydrolyze under strong acidic (

    
    ) or basic conditions over prolonged periods.
    
  • Oxidation: The secondary amine is susceptible to oxidation if left in solution for extended periods without antioxidants; fresh preparation is recommended.

Experimental Protocols (SOPs)

Protocol A: Kinetic Solubility (High Throughput)

Best for early-stage screening where speed > precision.

  • Preparation: Prepare a 10 mM stock solution in DMSO.

  • Spiking: Spiking 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).

  • Incubation: Shake for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm filter plate to remove precipitates.

  • Analysis: Analyze filtrate via UV-Vis (210-220 nm) or LC-MS. Compare peak area to a standard.

    • Pass Criteria: >80% recovery indicates solubility > 100 µM.

Protocol B: Thermodynamic Solubility (Gold Standard)

Required for formulation development.

Materials:

  • Test Compound (Solid HCl salt or oil).

  • Solvent: Degassed HPLC-grade water or Buffer (pH 7.4).

  • Equipment: Thermomixer, HPLC-UV/MS, Syringe Filters (PVDF, 0.22 µm).

Workflow:

  • Saturation: Add excess compound (~20 mg) to 1 mL of water in a glass vial.

  • Equilibration: Vortex for 30 seconds, then shake at 25°C for 24 hours.

    • Visual Check: If the solution becomes clear, add more compound until a visible solid precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF membrane.

    • Critical Step: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Quantification: Dilute the filtrate (e.g., 1:100) and inject into HPLC.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient.

    • Detection: 210 nm (Amide absorption).

Workflow Diagram

SolubilityProtocol Start Start: Solid Sample Step1 Add Excess Compound to Water/Buffer Start->Step1 Step2 Equilibrate (24h, 25°C, Agitation) Step1->Step2 Check Solid Present? Step2->Check AddMore Add More Compound Check->AddMore No Filter Centrifuge & Filter (0.22 µm PVDF) Check->Filter Yes AddMore->Step2 Analyze HPLC Quantification (UV @ 210nm) Filter->Analyze

Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.

Applications & Handling

Applications
  • PROTAC Linkers: The pyrrolidine ring provides a rigid yet functionalizable handle for connecting E3 ligase ligands to warheads.

  • Fragment-Based Design: Used as a polar scaffold to probe sub-pockets in enzymes (e.g., Bromodomains).

  • Chiral Synthesis: Available as (R) or (S) enantiomers; solubility is identical for enantiomers in achiral environments (water).

Storage & Safety
  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (

    
    ) to prevent moisture uptake which can form a sticky gum (for the salt).
    
  • Safety: Irritant. Wear gloves and eye protection. In case of contact, flush with water immediately (high solubility facilitates rapid decontamination).

References

  • PubChem. 3-(N-Acetyl-N-methylamino)pyrrolidine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Sanghvi, T. et al. Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech, 2008. Available at: [Link]

  • Thompson, P. et al. Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 2019.[1] Available at: [Link]

Sources

A Technical Guide to N-Methyl-N-(pyrrolidin-3-yl)acetamide: Sourcing, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block for Targeted Protein Degradation

In the rapidly evolving landscape of drug discovery, the emergence of bifunctional molecules such as PROteolysis TArgeting Chimeras (PROTACs) has opened new therapeutic avenues. These molecules operate by recruiting a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The rational design of these heterobifunctional degraders relies on a modular approach, utilizing specific ligands for the protein of interest, a linker, and a ligand for an E3 ligase. Within this framework, N-Methyl-N-(pyrrolidin-3-yl)acetamide has emerged as a valuable chemical scaffold, primarily utilized as a versatile building block for the synthesis of PROTACs and other novel chemical entities.[1]

This technical guide provides a comprehensive overview of N-Methyl-N-(pyrrolidin-3-yl)acetamide for the research scientist. We will delve into its chemical properties, sourcing of research-grade material, essential quality control procedures, and its principal application as a synthetic intermediate in the construction of targeted protein degraders. This document moves beyond a simple datasheet to explain the causality behind experimental choices and to provide a framework for its effective use in a research setting.

Part 1: Chemical Identity and Physicochemical Properties

N-Methyl-N-(pyrrolidin-3-yl)acetamide is a chiral secondary amine containing a pyrrolidine ring substituted at the 3-position with a methyl acetamide group. It is most commonly available as a hydrochloride salt to improve its stability and handling characteristics. The chirality at the 3-position of the pyrrolidine ring means the compound exists as two enantiomers, (R) and (S), which may be sourced individually or as a racemic mixture.

PropertyValueSource
IUPAC Name N-methyl-N-pyrrolidin-3-ylacetamide[2]
Molecular Formula C₇H₁₄N₂O[2]
Molecular Weight 142.20 g/mol (free base)[2]
178.66 g/mol (HCl salt)[1]
CAS Numbers 79286-87-6 (racemate)[3]
1788036-25-8 ((R)-enantiomer HCl)[1]
1215264-39-3 ((S)-enantiomer HCl)[4]
Appearance White to yellow solid[4]
Storage Room temperature, under inert atmosphere[4]

Part 2: Sourcing and Quality Assessment of Research-Grade Material

The integrity of any chemical biology or drug discovery program begins with the quality of its starting materials. As a key building block, ensuring the identity, purity, and enantiomeric excess of N-Methyl-N-(pyrrolidin-3-yl)acetamide is paramount.

Identifying Reputable Suppliers

A number of chemical suppliers provide this compound in research quantities. When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) for each batch.

SupplierProduct Name ExamplePurity SpecificationAvailable Forms
Sigma-Aldrich (Merck) (S)-N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride≥98%(S)-enantiomer HCl
BLDpharm N-Methyl-N-(pyrrolidin-3-yl)acetamideNot specifiedRacemate, (R)-enantiomer
CP Lab Chemicals N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride≥97%(R)-enantiomer HCl
In-House Quality Control: A Self-Validating System

Upon receipt of the material, independent verification of its identity and purity is a critical step. The following protocols outline standard analytical procedures for this purpose.

1. Identity Verification by ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the chemical structure.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄, in a standard 5 mm NMR tube.

  • Expected ¹H NMR Spectral Features (in D₂O, ~400 MHz):

    • Methyl Protons (Acetamide): A singlet integrating to 3 protons, typically observed around δ 2.0-2.2 ppm.

    • Methyl Protons (N-Methyl): A singlet integrating to 3 protons, typically observed around δ 2.8-3.0 ppm.

    • Pyrrolidine Ring Protons: A series of complex multiplets between δ 2.0-4.0 ppm, integrating to a total of 7 protons. The exact chemical shifts and coupling patterns will be complex due to the chirality and potential for restricted rotation around the N-C(O) bond.

  • Expected ¹³C NMR Spectral Features (in D₂O, ~100 MHz):

    • Carbonyl Carbon: A resonance around δ 170-175 ppm.

    • Pyrrolidine Carbons: Resonances in the aliphatic region, typically between δ 25-60 ppm.

    • Methyl Carbons: Resonances for the two methyl groups, typically between δ 20-40 ppm.

Causality Behind Solvent Choice: D₂O is a good choice for the hydrochloride salt as it readily dissolves the material and allows for the exchange of the N-H proton, simplifying the spectrum. Methanol-d₄ is an alternative if solubility in D₂O is an issue.

2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound by separating it from any potential impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might run from 5% to 95% MeCN over 20 minutes.

  • Detection: UV detection at a low wavelength, such as 210 nm, is appropriate as the amide bond is the primary chromophore.

  • Sample Preparation: Prepare a stock solution of the compound in the initial mobile phase (e.g., 1 mg/mL) and inject 5-10 µL.

  • Data Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

3. Enantiomeric Purity by Chiral HPLC

For enantiomerically pure forms, verifying the enantiomeric excess (e.e.) is crucial.[5]

  • Instrumentation: HPLC with UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) is recommended. Columns such as Daicel CHIRALPAK® AD-H or similar amylose-based columns are often effective for separating chiral amines and amides.[6]

  • Mobile Phase (Isocratic): A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A typical starting ratio would be 90:10 (hexane:isopropanol).[6] The ratio must be optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Part 3: Application as a PROTAC Building Block

The primary utility of N-Methyl-N-(pyrrolidin-3-yl)acetamide in the current research landscape is as a synthetic precursor for PROTACs.[1] The secondary amine on the pyrrolidine ring provides a reactive handle for chemical elaboration, allowing for its incorporation into a larger molecule.

Logical Workflow for PROTAC Synthesis

The synthesis of a PROTAC is a multi-step process where this building block plays a key role. The workflow involves coupling the three key components.

PROTAC_Synthesis_Workflow cluster_1 Building Block Elaboration cluster_2 Final PROTAC Assembly POI_Ligand Ligand for Protein of Interest (POI) PROTAC Final PROTAC Molecule POI_Ligand->PROTAC E3_Ligand_Core E3 Ligase Ligand Core Linker Bifunctional Linker Pyrrolidine N-Methyl-N-(pyrrolidin-3-yl)acetamide Linker_Pyrrolidine Linker-Pyrrolidine Intermediate Pyrrolidine->Linker_Pyrrolidine 1. Coupling Reaction (e.g., Amidation, Alkylation) Linker_Pyrrolidine->PROTAC 2. Coupling to POI Ligand

Caption: Workflow for incorporating the pyrrolidine building block into a PROTAC.

In this workflow, the pyrrolidine building block is typically functionalized with a linker before being coupled to the ligand for the protein of interest. The acetamide moiety may serve to mimic acetyl-lysine binding motifs found in some protein families, such as bromodomains, or it may simply be a structural element that can be further modified to create a complete E3 ligase ligand.[7]

Synthetic Protocol: Representative N-Alkylation

The secondary amine of the pyrrolidine is a nucleophile that can be readily alkylated. Below is a representative protocol for coupling the pyrrolidine building block to a linker containing a suitable electrophile (e.g., an alkyl halide).

  • Dissolution: Dissolve N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride (1.0 eq) and a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.2 eq), in an anhydrous polar aprotic solvent like dimethylformamide (DMF).

  • Addition of Electrophile: To the stirred solution, add the linker containing an alkyl halide (e.g., R-Br) (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Base (DIPEA): The hydrochloride salt must be neutralized to the free base for the nitrogen to be nucleophilic. DIPEA is used as it is a bulky, non-nucleophilic base that will not compete with the pyrrolidine in the alkylation reaction.

  • Anhydrous Solvent (DMF): DMF is an excellent solvent for this type of reaction, and anhydrous conditions are used to prevent unwanted side reactions with water.

  • Inert Atmosphere: Prevents oxidation of reagents and intermediates.

Part 4: Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

  • Hazard Statements: Based on supplier safety data, the compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

N-Methyl-N-(pyrrolidin-3-yl)acetamide is a specialized but important chemical tool for researchers engaged in the design and synthesis of novel therapeutics, particularly in the field of targeted protein degradation. Its value lies not in its intrinsic biological activity but in its utility as a versatile, chiral building block. By understanding its chemical properties and implementing rigorous quality control procedures, researchers can confidently incorporate this scaffold into complex molecular architectures, paving the way for the discovery of next-generation medicines. This guide provides the foundational knowledge and practical protocols to enable its effective and safe use in the laboratory.

References

  • G.D. Jones, et al. (2019). Synthesis and elaboration of N-methylpyrrolidone as an acetamide fragment substitute in bromodomain inhibition. Bioorganic & Medicinal Chemistry, 27(24), 115157. Available at: [Link]

  • CP Lab Chemicals. N-methyl-N-[(3R)-pyrrolidin-3-yl]acetamide hydrochloride, min 97%, 1 gram. Available at: [Link]

  • Unknown Author. (n.d.). Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology.
  • Rao, B. M., et al. (2004). A validated chiral LC method for the enantioselective analysis of Levetiracetam and its enantiomer R-alpha-ethyl-2-oxo-pyrrolidine acetamide on amylose-based stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 545-554. Available at: [Link]

  • PubChem. N-methyl-2-[(3r)-pyrrolidin-3-yl]acetamide hydrochloride. Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/N-methyl-2-(3r-pyrrolidin-3-yl_acetamide-hydrochloride]([Link]

  • PubChem. N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Available at: [Link]

Sources

Methodological & Application

synthesis of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide from pyrrolidine

Application Note: Synthesis of -Methyl- -(pyrrolidin-3-ylmethyl)acetamide

Executive Summary

The target molecule,


-Methyl-

-(pyrrolidin-3-ylmethyl)acetamide

Synthetic Challenge: The pyrrolidine ring is electronically deactivated at the C3 position. Direct alkylation or halogenation of pyrrolidine typically occurs at the C2 position (

Strategic Solution:C3-selective scaffold constructionDirect Functionalization

Strategic Retrosynthesis & Pathway

The synthesis is best approached by disconnecting the acetamide side chain to reveal a 3-(aminomethyl)pyrrolidine core.

Pathway Visualization (Graphviz)

SynthesisRouteItaconateDimethyl ItaconateCyclization[Step 1] Cyclization(Michael Addition)Itaconate->CyclizationBenzylamineBenzylamineBenzylamine->CyclizationEster1-Benzyl-4-carbomethoxy-pyrrolidin-2-oneCyclization->EsterRed_A[Step 2] Reduction(LiAlH4)Ester->Red_AAlcohol1-Benzyl-3-(hydroxymethyl)pyrrolidineRed_A->AlcoholAmine_Int3-(Aminomethyl)pyrrolidine CoreAlcohol->Amine_Int Activation/Subst.PyrrolidinePyrrolidine(Starting Material)Boc[Step 1] Boc ProtectionPyrrolidine->BocNBocN-Boc-PyrrolidineBoc->NBocOxidation[Step 2] RuO4 Oxidation(C3 Activation)NBoc->OxidationKetoneN-Boc-3-PyrrolidinoneOxidation->KetoneWittig[Step 3] Wittig/C1-HomologationKetone->WittigWittig->Amine_IntFormylation[Step 4] N-Formylation &Reduction (Methylation)Amine_Int->FormylationMethylAmineN-Methyl-aminomethylIntermediateFormylation->MethylAmineAcetylation[Step 5] Acetylation(AcCl / TEA)MethylAmine->AcetylationFinalDeprot[Step 6] Deprotection(Pd/C or TFA)Acetylation->FinalDeprotTargetTARGET:N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamideFinalDeprot->Target

Caption: Comparative synthetic routes. Route A (Top) is the industrial standard for regio-control. Route B (Bottom) utilizes direct functionalization of the pyrrolidine ring.

Detailed Experimental Protocols

Route Selection Guide
ParameterRoute A: De Novo (Itaconate)Route B: Direct (From Pyrrolidine)
Starting Material Dimethyl Itaconate + BenzylaminePyrrolidine (CAS 123-75-1)
Regioselectivity 100% (C3 controlled by substrate)Variable (Risk of C2 oxidation)
Scalability High (Kilogram scale)Low (Oxidation is exothermic)
Step Count 5-6 Steps6-7 Steps
Recommendation Primary Protocol Academic/Discovery Only
Phase 1: Scaffold Synthesis (The "From Pyrrolidine" Bridge)

Note: If commercial 1-N-Boc-3-(aminomethyl)pyrrolidine is available, skip to Phase 2.

Protocol A: The "Itaconate" Cyclization (Robust)

This method creates the pyrrolidine ring with the C3-substituent already in place, avoiding difficult C-H activation.

  • Cyclization:

    • Charge a reactor with Dimethyl Itaconate (1.0 eq) and Methanol (5 vol).

    • Add Benzylamine (1.0 eq) dropwise at 0°C (Exothermic).

    • Reflux for 4 hours. The Michael addition followed by lactamization yields 1-benzyl-4-carbomethoxy-pyrrolidin-2-one .

  • Global Reduction:

    • Dissolve intermediate in THF.[1] Add LiAlH4 (3.0 eq) slowly at 0°C.

    • Reflux for 12 hours. This reduces both the lactam (C=O) and the ester (COOMe) to the amine and alcohol respectively.

    • Yield: 1-Benzyl-3-(hydroxymethyl)pyrrolidine .

  • Amine Conversion:

    • Activate the alcohol (Mesyl chloride/TEA) and displace with Methylamine (excess) in a sealed tube.

    • Result:1-Benzyl-3-((methylamino)methyl)pyrrolidine .

Protocol B: Direct Functionalization of Pyrrolidine

Use this only if you are constrained to start strictly from Pyrrolidine.

  • Protection: React Pyrrolidine with Boc anhydride (

    
    ) in DCM/TEA to yield 
    
    
    -Boc-pyrrolidine.
  • C3-Oxidation (The Critical Step):

    • Reagents:

      
       (cat), 
      
      
      (oxidant).
    • Procedure: To a biphasic mixture of

      
      -Boc-pyrrolidine in EtOAc/Water, add 
      
      
      (5 mol%) and
      
      
      (1.5 eq). Stir vigorously.
    • Mechanism:[2][3][4] Ruthenium tetroxide oxidizes the

      
      -methylene groups. Due to the carbamate, C2 is somewhat deactivated sterically, but mixtures of 2-pyrrolidinone and 3-hydroxypyrrolidine derivatives occur.
      
    • Purification: Isolate

      
      -Boc-3-pyrrolidinone  via column chromatography (Yield is typically low: 30-40%).
      
  • Homologation:

    • Perform a Wittig Reaction using (methoxymethyl)triphenylphosphonium chloride + KOtBu to generate the enol ether.

    • Hydrolyze with acid to the aldehyde, then perform reductive amination with Methylamine .

Phase 2: Side-Chain Elaboration (N-Methylation & Acetylation)

Starting Material Assumption: This phase assumes you have 3-(aminomethyl)pyrrolidine (protected either with N-Benzyl or N-Boc).

Step 1: Selective N-Methylation

Goal: Convert the primary amine (


Reagents: Ethyl Formate,

  • Formylation:

    • Dissolve 3-(aminomethyl)pyrrolidine derivative (1.0 eq) in Ethyl Formate (as solvent and reagent).

    • Reflux for 4–6 hours. Monitor TLC for disappearance of starting amine.

    • Concentrate in vacuo to yield the

      
      -formyl intermediate  (
      
      
      ).
  • Reduction:

    • Dissolve the formamide in anhydrous THF.

    • Add Borane-dimethyl sulfide complex (BMS) (2.0 eq) dropwise at 0°C.

    • Heat to reflux for 2 hours.

    • Quench: Cool to 0°C, carefully add MeOH, then conc. HCl. Reflux for 1 hour to break the boron-amine complex.

    • Basify (NaOH) and extract with DCM.

    • Product:

      
      -Methyl-aminomethyl intermediate.
      
Step 2: N-Acetylation

Goal: Acylate the secondary amine to form the target amide bond.

Reagents: Acetyl Chloride (AcCl) or Acetic Anhydride (

  • Dissolve the

    
    -methyl intermediate from Step 1 in DCM (10 vol).
    
  • Add Triethylamine (1.5 eq). Cool to 0°C.[1][5]

  • Add Acetyl Chloride (1.1 eq) dropwise.

    • Note: If using the N-Benzyl scaffold, the ring nitrogen is tertiary and will not react. If using N-Boc, the carbamate is stable to AcCl under these conditions.

  • Stir at RT for 2 hours.

  • Wash with

    
     (sat), Water, and Brine. Dry over 
    
    
    .
Phase 3: Final Deprotection

The final step depends on the protecting group used in Phase 1.

  • If N-Benzyl (Route A):

    • Hydrogenolysis: Dissolve in MeOH. Add Pd/C (10% w/w). Stir under

      
       atmosphere (balloon or 50 psi) for 12 hours.
      
    • Filter through Celite.[1] Concentrate.

  • If N-Boc (Route B or Commercial):

    • Acidolysis: Dissolve in DCM. Add Trifluoroacetic Acid (TFA) (20% v/v). Stir for 1 hour.

    • Concentrate to remove excess TFA.

Final Product:


Analytical Data & Troubleshooting

Expected Data Profile
  • Appearance: Colorless to pale yellow oil (free base) or white solid (HCl salt).

  • MS (ESI): [M+H]+ calculated for

    
    : 157.13.
    
  • 1H NMR (D2O/CDCl3):

    • 
       1.9-2.1 (s, 3H, Acetyl-CH3).
      
    • 
       2.9-3.0 (s, 3H, N-CH3).
      
    • 
       3.2-3.5 (m, Ring protons + Sidechain CH2).
      
    • Note: Rotamers are often observed due to the amide bond, causing peak broadening or doubling.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Step 1 (Methylation) Over-methylation to Dimethyl amineUse the Formylation/Reduction method described above instead of direct alkylation with MeI.
C2 vs C3 Regioselectivity (Route B) Poor selectivity of RuO4 oxidationSwitch to Route A (Itaconate). Direct oxidation of pyrrolidine is inherently difficult to control.
Product is Hygroscopic Amine salts are hygroscopicLyophilize the final product or store as a solution in DMSO/Methanol if used for screening.
Rotamers in NMR Amide bond rotationRun NMR at elevated temperature (50°C) to coalesce peaks.

References

  • C-H Functionalization Challenges

    • Nielsen, D. K., et al. "Regio- and Stereoselective Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines." Organic Letters, 2018 , 20, 12, 3456–3459. Link

    • Explanation: Establishes the difficulty of C3 functionaliz
  • Scaffold Synthesis (Itaconate Route): Adler, M., et al. "Synthesis of 3-substituted pyrrolidines via Michael addition." Journal of Medicinal Chemistry, 1998, 41, 123-130. Standard Protocol: Validates the cyclization of benzylamine and dimethyl itaconate as the robust route to 3-substituted pyrrolidines.
  • Selective N-Methylation

    • Krishnamurthy, S.[6] "Selective reduction of amides to amines." Tetrahedron Letters, 1982 , 23, 3315.

    • Technique: Supports the Formylation-Reduction sequence for mono-methyl
  • Target Molecule Context

    • PubChem Compound Summary: N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide.

using N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in peptide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide in Solid-Phase Peptide Synthesis (SPPS)

Part 1: Executive Summary & Scientific Rationale

N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide (CAS: 149069-41-0 / 1788036-25-8) is a specialized heterocyclic amine building block. Unlike standard amino acids, this molecule lacks a carboxylic acid moiety, functioning exclusively as a nucleophilic capping reagent or a side-chain modifier .

Its structural integration of a pyrrolidine ring with an acetamide tail makes it a critical scaffold in Fragment-Based Drug Discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) development. The pyrrolidine moiety mimics proline-like turns, improving proteolytic stability, while the acetamide extension provides a vector for hydrogen bonding interactions within binding pockets (e.g., Bromodomains or E3 ligases).

Key Application Areas:

  • N-Terminal Capping: Terminating a peptide sequence to introduce steric bulk and prevent exopeptidase degradation.

  • Peptidomimetic Library Generation: creating "sarcosine-like" or "proline-like" derivatives at the N-terminus.

  • Linker Synthesis: Acting as a connector in PROTACs where the pyrrolidine nitrogen attaches to the linker/peptide and the acetamide interacts with the target protein.

Part 2: Chemical Properties & Handling

Before initiating synthesis, verify the salt form of the reagent. It is frequently supplied as a Hydrochloride (HCl) salt , which requires in situ neutralization.

PropertySpecification
Molecular Formula

(Free base)
Molecular Weight 156.23 g/mol (Free base)
Solubility Soluble in DMF, DMSO, NMP, Methanol.
pKa (Pyrrolidine NH) ~10.5 (Secondary amine, highly basic)
Storage Hygroscopic. Store at -20°C under inert gas (

/Ar).
Reactivity Class Secondary Amine (Nucleophile).

Part 3: Experimental Protocol

Workflow Overview: N-Terminal Coupling via SPPS

Since the reagent is a secondary amine, coupling it to the N-terminus of a resin-bound peptide requires high-efficiency activation conditions to overcome steric hindrance.

Reagents Required:

  • Resin: Peptide-Resin with free N-terminal amine (deprotected).

  • Linker/Spacer (Optional): If the peptide N-terminus is the target, ensure the previous amino acid is coupled.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU due to faster kinetics with secondary amines.

  • Base: N,N-Diisopropylethylamine (DIEA/DIPEA).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Coupling Protocol

1. Resin Preparation & Deprotection

  • Ensure the Fmoc group of the final amino acid on the resin is removed using 20% Piperidine/DMF (

    
     min).[1]
    
  • Wash resin: DMF (

    
    ), DCM (
    
    
    
    ), DMF (
    
    
    ).
  • Quality Control: Perform a Kaiser Test . The resin beads should be dark blue (positive for free primary amines).

2. Activation of the Carboxylic Partner

  • Note: Since the reagent is an amine, we are actually activating the peptide-resin's N-terminus ? NO.

  • Correction: In standard SPPS, we couple an incoming acid to the resin amine.

  • Critical Mechanism: This reagent (N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide) has NO Carboxyl group . It cannot be activated by HATU directly.

  • Correct Application Strategy: This reagent is used to react with an electrophilic handle on the peptide.

    • Scenario A (Succinylation/Linker): The peptide N-terminus must first be reacted with a dicarboxylic acid anhydride (e.g., Succinic anhydride) or a haloacetyl group (e.g., Chloroacetic anhydride).

    • Scenario B (Reductive Amination): Reacting with an N-terminal aldehyde.

    • Scenario C (Most Common): The user likely intends to couple an Amino Acid to this molecule in solution phase, OR this molecule is actually N-((3-Methylpyrrolidin-3-yl)methyl)acetamide which might be a typo for a carboxylic acid derivative.

    • Assumption for this Protocol: We treat the reagent as the Nucleophile reacting with a Chloroacetylated Peptide-Resin (Peptoid synthesis method) or an Activated Carboxyl linker .

Revised Protocol: Coupling to a Carboxyl-Functionalized Resin Target: Attaching the pyrrolidine amine to a peptide side chain (Asp/Glu) or C-terminus (via inverse synthesis), or N-terminus via a dicarboxylic spacer.

Step 2A: Carboxylation of N-Terminus (Creating the Electrophile)

  • Treat deprotected Peptide-Resin with Succinic Anhydride (10 eq) and DIEA (10 eq) in DMF for 1 hour.

  • Wash resin with DMF (

    
    ).
    
  • Result: Resin-Peptide-NH-CO-CH2-CH2-COOH.

Step 2B: Activation and Coupling of the Pyrrolidine Reagent

  • Activation: Add HATU (5 eq) and DIEA (10 eq) to the resin-bound carboxylic acid in DMF. Shake for 2 minutes.

  • Addition: Dissolve N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide HCl (5 eq) in minimal DMF. Add to the activated resin mixture.[1]

  • Reaction: Shake at Room Temperature for 2–4 hours.

    • Note: Secondary amines are sluggish. Double coupling is recommended.

  • Wash: DMF (

    
    ), DCM (
    
    
    
    ).

3. Monitoring (The Chloranil Test)

  • Since the product is a tertiary amide, standard colorimetric tests (Kaiser) are not effective for monitoring completion.

  • Method: Cleave a micro-sample of resin (TFA/TIS/H2O) and analyze via LC-MS . Look for the mass shift corresponding to the addition of the reagent (

    
     Da if coupled via amide bond, minus water).
    

Part 4: Mechanistic Visualization

The following diagram illustrates the pathway for functionalizing the N-terminus of a peptide with this pyrrolidine building block via a succinyl linker.

G Figure 1: Strategy for coupling secondary amine building blocks to peptide N-terminus via succinyl linker. Resin Peptide-Resin (Free Amine) Intermediate Carboxyl-Terminated Peptide-Resin Resin->Intermediate Step 1: Carboxylation (Ring Opening) Succinic Succinic Anhydride (Linker) Succinic->Intermediate Activation Activation (HATU/DIEA) Intermediate->Activation Step 2: In-situ Activation Final Functionalized Peptide Cap Activation->Final Step 3: Coupling Reagent N-Methyl-N-(pyrrolidin-3-ylmethyl) acetamide (Nucleophile) Reagent->Final Nucleophilic Attack

Part 5: Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Incomplete Coupling) Steric hindrance of the secondary amine (pyrrolidine).Switch to PyAOP or COMU activators. Increase temperature to 50°C (microwave assisted).
Resin Aggregation Formation of beta-sheets in the peptide sequence.Use Pseudoproline dipeptides in the backbone or switch to PEG-based resins (ChemMatrix).
Precipitation Reagent HCl salt not fully neutralized.Dissolve the HCl salt in DMF with 1.1 eq of DIEA before adding to the reaction vessel.
Side Reactions Guanidinylation of the amine.Avoid HBTU/HATU if reaction times >4 hours; use DIC/Oxyma for extended couplings to prevent uronium salt capping.

Part 6: References & Authority

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive guide on orthogonal protection schemes required when using complex amine building blocks.

  • Sigma-Aldrich. N-Methyl-N-[(3S)-pyrrolidin-3-yl]acetamide hydrochloride Product Specification. Verified chemical data and safety handling for the specific building block.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Authoritative review on selecting HATU/HOAt for hindered secondary amines.

  • BLD Pharm. Product MSDS: N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide. Physical properties and solubility data.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide addresses the synthesis and yield optimization of N-Methyl-N-(pyrrolidin-3-ylmethyl)acetamide . This molecule presents a classic "hydrophilic trap" in medicinal chemistry: while the amide coupling is straightforward, the final isolation of the polar, water-soluble secondary amine often leads to massive yield loss during aqueous workup.

Target Structure Analysis:

  • Core: Pyrrolidine ring (Secondary amine, highly polar).

  • Linker: Methylene bridge (-CH2-).[1]

  • Functional Group: N-Methyl acetamide (Tertiary amide).[1]

The Yield Gap: Most researchers lose >40% of their product not in the reactor, but in the separatory funnel. This guide prioritizes isolation strategy over reaction kinetics.

Synthetic Workflow & Logic

The most robust route utilizes a Boc-protection strategy to ensure regioselectivity, followed by acylation and controlled deprotection.

Visualizing the Pathway

SynthesisPath SM Start: N-Boc-3-(methylaminomethyl) pyrrolidine Step1 Step 1: Acylation (AcCl / DIPEA / DCM) SM->Step1 Acetyl Chloride 0°C to RT Inter Intermediate: N-Boc-Protected Product Step1->Inter >95% Conv. Step2 Step 2: Deprotection (HCl in Dioxane or TFA) Inter->Step2 Acidolysis Final Target: N-Methyl-N-(pyrrolidin-3-ylmethyl) acetamide (Salt/Free Base) Step2->Final Precipitation (Avoid Aqueous Workup)

Figure 1: Optimized synthetic workflow focusing on non-aqueous isolation.

Step-by-Step Optimization Protocols

Phase 1: The Acylation (Creating the Amide)

Objective: Acetylate the exocyclic nitrogen without affecting the Boc-protected ring nitrogen.

ParameterStandard ProtocolOptimized Protocol (High Yield) Rationale
Reagent Acetic Anhydride (

)
Acetyl Chloride (AcCl) AcCl is more reactive, crucial for the sterically hindered N-methyl group.[1]
Base PyridineTriethylamine (TEA) or DIPEA Easier removal during workup; prevents pyridine salts from contaminating the oil.
Solvent DMFDCM or THF DMF is hard to remove and retains product during evaporation. DCM allows for easy washing.
Catalyst NoneDMAP (0.1 eq) Essential nucleophilic catalyst to push the reaction to completion if N-Me sterics are high.

Protocol:

  • Dissolve tert-butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM (10 volumes).

  • Add DIPEA (1.5 eq) and DMAP (0.1 eq). Cool to 0°C.

  • Add Acetyl Chloride (1.1 eq) dropwise.

  • Warm to RT and stir for 2 hours.

  • Critical Check: TLC (5% MeOH in DCM). If SM remains, add 0.2 eq AcCl. Do not proceed until conversion is >98%.

Phase 2: The Deprotection & Isolation (The "Yield Trap")

The Problem: The deprotected product is a secondary amine salt. If you neutralize with NaOH and extract with DCM/Water, the product will partition into the water phase due to high polarity.

The Fix: Precipitation (Salt Form) or Resin Capture (Free Base).

Method A: Isolation as HCl Salt (Recommended)

Best for stability and storage.

  • Dissolve the Boc-intermediate in 1,4-Dioxane .

  • Add 4M HCl in Dioxane (5-10 eq). Stir at RT.

  • Observation: The product should precipitate as a white/off-white solid.

  • Filtration: Filter the solid under Nitrogen. Wash with diethyl ether to remove non-polar impurities.

  • Yield: Typically >90% recovery.

Method B: Isolation as Free Base (If required)

Use only if the next step requires a free amine.

  • Perform deprotection with TFA/DCM (1:1).

  • Evaporate TFA completely (azeotrope with toluene 3x).

  • Do NOT use a separatory funnel.

  • Dissolve the residue in MeOH.

  • Pass through a Strong Cation Exchange (SCX-2) cartridge.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M

      
       in MeOH.
      
  • Concentrate the ammonia fraction to obtain the pure free base.

Troubleshooting & FAQs

Q1: My yield is <30% after aqueous workup. Where is my product?

Diagnosis: It is in the aqueous layer. The Science: The pyrrolidine nitrogen (pKa ~10-11) and the acetamide group make the molecule highly hydrophilic. In a DCM/Water extraction, the distribution coefficient (LogD) favors water. Recovery:

  • Take your aqueous layer.[2]

  • Saturate it with NaCl (Salting out).

  • Extract with CHCl3 : Isopropanol (3:1) . Repeat 5 times.

  • Alternatively, lyophilize the water phase and triturate the solids with warm DCM/MeOH (9:1).

Q2: I see two spots on TLC during acylation. Is it a side reaction?

Diagnosis: Likely Rotamers. The Science: Amide bonds have partial double-bond character (


), leading to restricted rotation. N-Methyl amides frequently show two distinct spots on NMR or TLC (cis/trans isomers) which coalesce at higher temperatures.[1]
Verification:  Run the NMR at 50°C. If the peaks merge, it is a single pure compound.
Q3: The Boc-deprotection turned into a black tar. Why?

Diagnosis: Polymerization or decomposition due to high concentration/heat. The Fix:

  • Ensure the reaction is dilute (0.1 M).

  • Use HCl/Dioxane instead of neat TFA.

  • Keep the temperature strictly at 0°C -> RT. Avoid heating to accelerate deprotection.

Diagnostic Decision Tree

Use this logic flow to identify where your mass balance is being lost.

Troubleshooting Start Start: Low Yield Observed CheckStep Did loss occur at Acylation or Deprotection? Start->CheckStep AcylIssue Acylation Step CheckStep->AcylIssue DeprotIssue Deprotection Step CheckStep->DeprotIssue TLC Check TLC/LCMS: Is SM consumed? AcylIssue->TLC Incomplete SM Present: Moisture in solvent? Old AcCl? TLC->Incomplete No Messy Many Spots: Did you use Base? Check for O-acylation TLC->Messy Yes, but dirty Workup Did you use Aqueous Extraction? DeprotIssue->Workup YesExtract CRITICAL ERROR: Product in Water Phase. Use CHCl3/IPA extraction. Workup->YesExtract Yes NoExtract Precipitation failed? Solvent too polar. Add Et2O/Hexane to induce solid. Workup->NoExtract No

Figure 2: Root cause analysis for yield loss.

References

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc stability and deprotection conditions).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for amide coupling and rotamers).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86280076, N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. Retrieved from [Link]

  • Biotage. (2023).[3] How to purify hydrophilic peptides. Retrieved from [Link] (Applicable technique for hydrophilic amine isolation).

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde. Retrieved from [Link] (Discussion on methylation strategies relevant to the precursor).

Sources

Technical Support Center: Navigating Solubility Challenges with N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to ensure the integrity and success of your experiments.

Quick Troubleshooting Guide: A Flowchart for Solubility Issues

For immediate guidance, follow this workflow to diagnose and address common solubility problems with N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in DMSO.

G start Start: N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide not dissolving in DMSO check_purity Step 1: Verify Compound and Solvent Purity start->check_purity anhydrous_dmso Use Anhydrous DMSO? (Water content <0.1%) check_purity->anhydrous_dmso yes_anhydrous Yes anhydrous_dmso->yes_anhydrous no_anhydrous No anhydrous_dmso->no_anhydrous dissolution_technique Step 2: Optimize Dissolution Technique yes_anhydrous->dissolution_technique use_new_dmso Action: Use fresh, anhydrous DMSO. Water significantly decreases solubility. no_anhydrous->use_new_dmso use_new_dmso->dissolution_technique vortex Action: Vortex vigorously for 2-5 minutes. dissolution_technique->vortex gentle_heat Action: Gentle heating (30-40°C water bath). vortex->gentle_heat sonication Action: Use a bath sonicator for 10-15 minutes. gentle_heat->sonication solubility_limit Step 3: Consider Solubility Limits sonication->solubility_limit lower_concentration Action: Prepare a more dilute solution. The desired concentration may exceed the compound's intrinsic solubility. solubility_limit->lower_concentration co_solvent Step 4: Explore Co-Solvent Systems lower_concentration->co_solvent add_cosolvent Action: Consider adding a co-solvent like PEG-400 or propylene glycol. co_solvent->add_cosolvent end_soluble End: Compound Solubilized add_cosolvent->end_soluble end_insoluble End: Insolubility persists. Consider alternative primary solvents. add_cosolvent->end_insoluble

Caption: Troubleshooting workflow for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide solubility in DMSO.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is not dissolving in DMSO at my target concentration?

A1: Several factors can contribute to poor solubility. The most common are:

  • Water Content in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[1][2][3] This absorbed water can significantly decrease the solubility of many organic compounds, particularly those that are lipophilic.[4][1]

  • Compound Purity and Form: The purity of your N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can affect its solubility. Additionally, different polymorphic or amorphous forms of a compound can have different solubility characteristics.[5]

  • Concentration Exceeds Solubility Limit: Your target concentration may simply be higher than the intrinsic solubility of the compound in DMSO under your experimental conditions.

  • Suboptimal Dissolution Technique: Inadequate mixing or failure to provide sufficient energy to break the crystal lattice of the solid can result in incomplete dissolution.

Q2: What grade of DMSO should I be using and how should it be stored?

A2: For optimal results, it is crucial to use anhydrous DMSO (≥99.9% purity) . The presence of water is a key factor in reducing the solubility of many compounds.[4][1]

Best Practices for DMSO Storage:

Parameter Recommendation Rationale
Grade Anhydrous (≥99.9%) Minimizes water content, which can decrease compound solubility.[4][1]
Container Tightly sealed, amber glass bottle Protects from moisture absorption and light degradation.[2]
Storage Temp. 15°C to 25°C (59°F - 77°F) DMSO freezes at ~18.5°C. Avoid repeated freeze-thaw cycles.[2][6]

| Environment | Dry, low-humidity location | Prevents water absorption due to DMSO's hygroscopic nature.[2][7] |

Upon receiving, it is advisable to aliquot anhydrous DMSO into smaller, single-use vials under an inert atmosphere (e.g., nitrogen or argon) to minimize repeated exposure to atmospheric moisture.

Q3: Are there any physical methods I can use to improve the dissolution of my compound?

A3: Yes, applying energy can often facilitate the dissolution process. Here are some recommended techniques:

  • Vigorous Vortexing: Ensure thorough mixing by vortexing the solution for at least 2-5 minutes. This increases the interaction between the solvent and the solute.

  • Gentle Heating: Warming the solution in a water bath set to 30-40°C can enhance solubility.[8] However, it is essential to confirm the thermal stability of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide before applying heat to prevent degradation.

  • Sonication: Using a bath sonicator for 10-15 minutes can help break down compound aggregates and facilitate dissolution.[1][8] This method is generally preferred over probe sonication, which can cause localized overheating.

Q4: My compound dissolved initially but then precipitated out of solution. What causes this and how can I prevent it?

A4: This phenomenon, known as precipitation, is common and can be triggered by several factors:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out of the solution.[4]

  • Temperature Changes: If the solution was heated to aid dissolution, cooling it back to room temperature can cause the solubility to decrease, leading to precipitation.

  • Water Absorption: If the DMSO stock solution is exposed to air, it can absorb moisture, reducing the solubility of the compound and causing it to precipitate.[4][1] Freeze-thaw cycles can exacerbate this issue.[4][9]

  • Dilution into Aqueous Buffers: When a DMSO stock solution is diluted into an aqueous buffer for an experiment, the compound may precipitate if it has low aqueous solubility.[8]

Prevention Strategies:

  • Avoid Supersaturation: Do not exceed the known solubility limit of the compound. If this is unknown, a solubility determination experiment may be necessary.

  • Proper Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C in single-use aliquots to minimize freeze-thaw cycles and moisture absorption.[10]

  • Stepwise Dilution: When diluting into aqueous solutions, perform a stepwise dilution to avoid a sudden change in solvent polarity, which can cause the compound to crash out.[10]

Q5: What are my options if N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide remains insoluble in DMSO even after trying these troubleshooting steps?

A5: If solubility issues persist in 100% DMSO, you can explore the use of co-solvents or alternative formulation strategies.

Co-Solvent Options:

Co-Solvent Typical Concentration Considerations
Polyethylene Glycol 400 (PEG-400) 10-20% Can improve the solubility of hydrophobic compounds.[11]
Propylene Glycol 10-20% Another common co-solvent for enhancing solubility.[11]
N-Methyl-2-pyrrolidone (NMP) Varies A powerful solubilizing agent, but its compatibility with your experimental system must be verified.[12]

| Water | Up to 10% | For some compounds, a small percentage of water in DMSO can form a more favorable solvent mixture.[13][14] However, for many lipophilic compounds, water decreases solubility.[4][1] |

When using co-solvents, it is critical to assess their potential impact on your specific assay or experimental model, as they can have their own biological effects.

Experimental Protocols

Protocol 1: Standard Method for Preparing a DMSO Stock Solution
  • Equilibrate the vial of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide to room temperature before opening to prevent condensation.

  • Weigh the desired amount of the compound into a sterile, appropriately sized vial.

  • Add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Vortex the solution vigorously for 2-5 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles. If the solution is clear, it is ready for use or storage.

  • If not for immediate use, aliquot the stock solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C.[10]

Protocol 2: Enhanced Dissolution Method
  • Follow steps 1-4 of Protocol 1.

  • If undissolved particles remain, place the vial in a water bath set to 30-40°C for 10-15 minutes. Vortex intermittently. (Note: Confirm the thermal stability of your compound before applying heat).

  • If particles persist, place the vial in a bath sonicator for 10-15 minutes.

  • Visually inspect for a clear solution.

  • Once dissolved, allow the solution to cool to room temperature before storage as described in Protocol 1.

Protocol 3: Determining Kinetic Solubility

A simple method to estimate the kinetic solubility of your compound in your experimental medium is through visual inspection or by measuring turbidity.

  • Prepare a high-concentration stock solution of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in DMSO (e.g., 100 mM).

  • Create a series of 2-fold serial dilutions of this stock solution in DMSO.

  • Add a small, consistent volume of each dilution to your aqueous experimental medium (e.g., cell culture media or PBS) to achieve the final desired concentrations. The final DMSO concentration should be kept constant and at a level tolerated by your assay (typically ≤0.5%).[8][10]

  • Incubate for a set period (e.g., 1-2 hours) under your experimental conditions.

  • Visually inspect each sample for signs of precipitation. The highest concentration that remains clear is an estimate of the kinetic solubility.

  • For a more quantitative measure, the turbidity of the solutions can be measured using a plate reader at a wavelength where the compound does not absorb (e.g., >500 nm).[15]

G cluster_0 DMSO Stock Preparation cluster_1 Aqueous Dilution & Incubation cluster_2 Solubility Assessment stock_solution High Concentration Stock (e.g., 100 mM in 100% DMSO) serial_dilution 2-Fold Serial Dilutions in DMSO stock_solution->serial_dilution dilute_to_aqueous Dilute DMSO stocks into Aqueous Experimental Medium (e.g., 1:200 dilution for 0.5% final DMSO) serial_dilution->dilute_to_aqueous incubation Incubate under Experimental Conditions (e.g., 1-2 hours at 37°C) dilute_to_aqueous->incubation visual_inspection Visual Inspection for Precipitation incubation->visual_inspection turbidity Turbidity Measurement (Plate Reader at >500 nm) incubation->turbidity result Highest Clear Concentration = Estimated Kinetic Solubility visual_inspection->result turbidity->result

Caption: Workflow for determining the kinetic solubility of a compound.

References

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. [Link]

  • DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. (2026, February 9). [Link]

  • How to store 99.9% DMSO properly? - Blog. (2025, May 23). [Link]

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

  • Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • What should I do if carnosic acid exceeds its solubility? ResearchGate. (2025, September 21). [Link]

  • Stability of screening compounds in wet DMSO. (2008, December 15). Journal of Biomolecular Screening. [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. (2024, October 30). [Link]

  • How to make a stock solution of a substance in DMSO. Quora. (2018, April 25). [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Buffer and sample preparation for direct binding assay in 2% DMSO. GE Healthcare Life Sciences. (2011, October 15). [Link]

  • The role of a mixture of DMSO : water in the crystallization of α-lactose monohydrate (α-LM) single crystals with desired morphology. CrystEngComm. [Link]

  • How do I make a stock solution of a substance in DMSO? ResearchGate. (2016, January 14). [Link]

  • Hygroscopic behaviour of DMSO - how bad is it? Chemistry Stack Exchange. (2014, April 2). [Link]

  • Why does DMSO become liquid with extended storage at -20C? ResearchGate. (2020, October 1). [Link]

  • Video: Determining the Solubility Rules of Ionic Compounds. JoVE. (2015, June 15). [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology. [Link]

  • Solubility Assessment Service. Creative Biolabs. (2019, December 27). [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. (2013, January 3). [Link]

  • The difference between dissolving chemicals in DMSO or water ? ResearchGate. (2022, February 20). [Link]

  • 3-(N-Acetyl-N-methylamino)pyrrolidine. PubChem. [Link]

  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025, November 14). [Link]

  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. (2015, February 5). [Link]

  • N-Methyl-N-(pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening. Molecules. [Link]

  • Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)? ResearchGate. (2024, December 10). [Link]

  • How to tackle compound solubility issue. Reddit. (2022, January 6). [Link]

  • (S)-N-(Pyrrolidin-3-yl)acetamide hydrochloride. PubChem. [Link]

  • N-Methyl-N-(R)-pyrrolidin-3-yl-acetamide. Fluorochem. [Link]

  • N-[(pyrrolidin-3-yl)methyl]acetamide dihydrochloride. PubChemLite. [Link]

  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. (2008, February 20). [Link]

  • Solubility Data of DMSO. Scribd. [Link]

  • DMSO Solubility Data: Organic & Inorganic Compounds. studylib.net. [Link]

Sources

Technical Support Center: N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support guide for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on maintaining the stability of this compound in solution. Understanding the chemical behavior of your molecule is the cornerstone of reliable and reproducible experimental results. This guide will walk you through the potential stability challenges, offering FAQs, troubleshooting advice, and robust protocols to characterize and mitigate degradation.

Compound Chemical Profile

N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide is characterized by a tertiary amide functional group linked to a pyrrolidine ring. The stability of the molecule in solution is primarily governed by the chemical reactivity of these two moieties. The amide bond is susceptible to hydrolysis, while the tertiary amine within the pyrrolidine ring can be prone to oxidation.

cluster_0 N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide cluster_1 Key Functional Groups mol Amide Tertiary Amide: Susceptible to hydrolysis Pyrrolidine Pyrrolidine Ring: Contains a tertiary amine, potential site for oxidation

Caption: Chemical structure and key functional groups of the molecule.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and stability of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide solutions.

Q1: What are the primary factors that can cause this compound to degrade in solution?

The stability of this molecule is influenced by several factors:

  • pH: The amide linkage is susceptible to hydrolysis under both acidic and alkaline conditions. The rate of hydrolysis is generally slowest at a near-neutral pH.[1][2] Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] Alkaline hydrolysis occurs via direct nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2][3][4]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation, including hydrolysis.[5] Therefore, storing stock solutions at lower temperatures (e.g., 2-8°C or -20°C) is recommended.

  • Light: Exposure to UV or visible light can lead to photodegradation. It is crucial to determine the compound's photosensitivity as recommended by ICH guidelines.[6][7][8][9]

  • Oxidizing Agents: The presence of oxidizing agents, including dissolved oxygen, can potentially lead to the degradation of the pyrrolidine ring.

Q2: How should I prepare and store stock solutions to maximize shelf-life?

  • Solvent Selection: Use high-purity (e.g., HPLC-grade) solvents. If the compound is poorly soluble in water, co-solvents like N-methylpyrrolidone (NMP), ethanol, or propylene glycol can be used.[10] NMP itself is thermally and chemically stable, making it a good choice.[11]

  • pH Control: Whenever possible, prepare solutions in a buffered system, ideally between pH 5 and 7, where amide hydrolysis is typically minimized.[1]

  • Temperature: Prepare stock solutions on ice to minimize any potential for immediate degradation. For long-term storage, aliquot solutions into single-use volumes and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[12]

  • Inert Atmosphere: For maximal stability, particularly if oxidation is a concern, consider degassing the solvent with nitrogen or argon before preparing the solution and storing the container under an inert atmosphere.[13]

Q3: What are the likely degradation products I should look for?

Based on the structure, the most probable degradation pathway is hydrolysis of the amide bond.

Parent N-Methyl-N-pyrrolidin-3- ylmethyl-acetamide Water + H₂O (Acid or Base Catalyst) Parent->Water Product1 N-methyl-N-(pyrrolidin-3-yl methyl)amine Water->Product1 Product2 Acetic Acid Water->Product2

Sources

crystallization techniques for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide salts

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized Technical Support Center for researchers working with N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide and its salt forms.

This molecule presents a classic "medicinal chemistry challenge": it combines a highly basic, polar secondary amine (the pyrrolidine ring) with a polar, non-basic amide functionality. This specific architecture often leads to hygroscopic solids or persistent oils rather than well-defined crystals.

Part 1: Technical Support & Troubleshooting Hub

Category A: Salt Selection & Screening

Q: I am trying to crystallize the HCl salt, but it forms a hygroscopic gum. Is this normal? A: Yes, this is a known issue with small, polar pyrrolidine derivatives.

  • The Science: The pyrrolidine nitrogen (

    
    ) is highly basic. While HCl forms a strong ionic bond, the resulting chloride salt often has a high lattice energy that is easily disrupted by water (hygroscopicity) due to the high polarity of the acetamide side chain.
    
  • The Fix: If the HCl salt is oiling out or deliquescing, switch to a less hydrophilic counterion or a dicarboxylic acid that can bridge molecules to form a stable lattice.

    • Recommended Alternatives:

      • Fumaric Acid (1:0.5 or 1:1): Often creates non-hygroscopic, high-melting solids due to hydrogen bonding networks.

      • Oxalic Acid: Excellent for purification (often forms insoluble solids), though less preferred for final drug forms due to toxicity.

      • L-Tartaric Acid: Good for resolution if the pyrrolidine is chiral; forms robust lattices.

Q: How do I calculate the stoichiometry for salt formation given the two nitrogen atoms? A: You should target a 1:1 stoichiometry based only on the pyrrolidine nitrogen.

  • Reasoning: The amide nitrogen is resonance-stabilized (lone pair delocalized into the carbonyl), rendering it essentially non-basic (

    
    ). Protonation will occur exclusively at the secondary amine on the pyrrolidine ring. Adding excess acid (2 equivalents) will not form a stable di-salt and may induce oiling out by solubilizing the mono-salt.
    
Category B: Crystallization Execution

Q: My solution turns cloudy but then separates into an oil layer (oiling out) instead of precipitating crystals. How do I rescue this? A: "Oiling out" (Liquid-Liquid Phase Separation) occurs when the salt is generated faster than the crystal lattice can organize, or when the temperature is above the metastable limit.

  • Protocol for Rescue:

    • Re-heat: Heat the mixture until the oil redissolves into a clear solution.

    • Add Co-solvent: Add a small amount of a more polar solvent (e.g., Ethanol or Methanol) to increase solubility slightly.

    • Seed: Cool very slowly. When the temperature reaches the cloud point, add seed crystals (if available) or scratch the glass surface.

    • Anti-solvent Drip: Do not dump the anti-solvent. Add it dropwise over hours.

Q: What solvent systems work best for this specific pharmacophore? A: Avoid pure water or pure ether. Use these binary systems:

  • System 1 (Standard): Isopropanol (IPA) + Isopropyl Acetate (IPAc). Dissolve free base in IPA, add acid, then slowly add IPAc.

  • System 2 (For HCl salts): Ethanol (absolute) + Diethyl Ether (or MTBE). Note: Keep strictly anhydrous to prevent hygroscopicity.

  • System 3 (For Oiling Out): Acetone + Water (95:5). The small water content helps solvate the polar salt, preventing oiling, while acetone forces precipitation upon cooling.

Part 2: Visualized Workflows

Workflow 1: Salt Screening Logic Tree

Use this decision tree to select the correct counterion based on your current experimental result.

SaltScreening start Start: Free Base (N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide) decision1 Target: Isolation or Drug Form? start->decision1 isolation Goal: Purification/Isolation decision1->isolation Intermediate drugform Goal: Stable Solid/Drug Form decision1->drugform Final API oxalate Try: Oxalic Acid (High Crystallinity, Toxic) isolation->oxalate hcl Try: HCl (Anhydrous in Dioxane/Ether) drugform->hcl success Success: Filter & Dry (Store with Desiccant) oxalate->success check_hcl Result: Hygroscopic Gum? hcl->check_hcl fumarate Try: Fumaric Acid (High MP, Stable) check_hcl->fumarate Yes (Oils/Wet) check_hcl->success No (Solid) fumarate->success tartrate Try: L-Tartaric Acid (Good for Chiral Resolution) tartrate->success

Caption: Logic flow for selecting the optimal counterion based on the physical stability of the resulting salt.

Workflow 2: "Oiling Out" Rescue Protocol

Follow this cycle when your crystallization attempt results in a separated liquid phase.

OilingOut oil Problem: Oiling Out (Two Liquid Phases) heat Step 1: Heat to Reflux (Redissolve to 1 phase) oil->heat seed Step 2: Seed at Cloud Point (Or scratch glass) heat->seed Clear Solution cool Step 3: Slow Cooling (1°C per minute) seed->cool antisolvent Step 4: Add Anti-solvent (Dropwise over 2 hours) cool->antisolvent antisolvent->heat Oils again? Add 5% polar solvent result Crystalline Solid antisolvent->result

Caption: Step-by-step thermal cycling protocol to convert an oiled-out salt into a crystalline lattice.

Part 3: Quantitative Data & Specifications

Table 1: Recommended Solvent Systems for Crystallization
Salt TypePrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Notes
Hydrochloride Ethanol (Absolute)Diethyl Ether or MTBE1:5Highly hygroscopic; handle under N2.
Fumarate Methanol or EthanolEthyl Acetate1:3Usually forms robust white solids.
Oxalate AcetoneHeptane1:2Precipitates rapidly; good for removing impurities.
Free Base Isopropyl AcetateHeptane1:4Requires cooling to -20°C.
Table 2: Key Physicochemical Properties
ParameterValue (Approx.)Implication for Crystallization
Pyrrolidine pKa 10.5 -- 11.2Strong base; reacts exothermically with acids. Cool during addition.
Amide pKa -0.5 -- 0Neutral; will not protonate under standard conditions.
LogP 0.2 -- 0.8Hydrophilic; prefers polar organic solvents (Alcohols, DCM).
Hygroscopicity HighSalts must be dried in a vacuum oven at 40°C with

.

Part 4: Detailed Experimental Protocol (Fumarate Salt)

Since HCl salts of this class are problematic, the Fumarate salt is the recommended starting point for a stable solid.

Materials:

  • Crude N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide (1.0 eq)

  • Fumaric Acid (1.0 eq)

  • Ethanol (Absolute)

  • Ethyl Acetate (EtOAc)[1]

Procedure:

  • Dissolution: Dissolve 1.0 g of the crude free base in 5 mL of absolute Ethanol at room temperature. Ensure the solution is clear.

  • Acid Preparation: In a separate flask, dissolve 1.05 equivalents of Fumaric acid in 10 mL of hot Ethanol (50°C).

  • Addition: Add the hot acid solution dropwise to the amine solution with vigorous stirring.

  • Nucleation: The solution may remain clear. Heat the combined mixture to 60°C for 10 minutes, then remove from heat.

  • Seeding/Anti-solvent: Once the solution cools to 40°C, add Ethyl Acetate dropwise until a faint turbidity persists.

  • Crystallization: Allow the mixture to cool to room temperature undisturbed for 4 hours. Then, move to a 4°C fridge overnight.

  • Isolation: Filter the white solids under vacuum (nitrogen blanket preferred). Wash the cake with cold 1:1 Ethanol/EtOAc.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on salt selection logic and counterion properties).

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for the Organic Chemist. Academic Press. (Source for troubleshooting "oiling out" and solvent selection).
  • Reich, H. J. (2024).[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Source for pKa values of pyrrolidine vs. amide).

  • Sgualdino, G., et al. (2019). Crystallization and Polymorphism of Pyrrolidine Derivatives. Journal of Crystal Growth. (General reference for crystallization behavior of pyrrolidine pharmacophores).

Sources

Navigating the Nuances of Hygroscopicity in Pyrrolidine Acetamides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrrolidine acetamides. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges posed by the hygroscopic nature of this important class of compounds. Our goal is to equip you with the scientific rationale and practical protocols necessary to ensure the integrity, accuracy, and reproducibility of your experiments.

The inherent affinity of certain active pharmaceutical ingredients (APIs) for atmospheric moisture, a property known as hygroscopicity, can introduce significant variability and error into experimental results. For pyrrolidine acetamides, this can manifest as inaccurate weighing, altered dissolution profiles, chemical degradation, and even polymorphic transformations.[1] This guide will delve into the specific challenges associated with two prominent members of this class, levetiracetam and piracetam, and provide expert guidance on mitigating these issues.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns when working with hygroscopic pyrrolidine acetamides.

Q1: I've read conflicting reports about the hygroscopicity of levetiracetam. Is it hygroscopic or not?

A1: This is a critical and nuanced question. Regulatory bodies like the European Medicines Agency have classified levetiracetam as "slightly hygroscopic" or in some documents, "non-hygroscopic".[2][3] This classification is often based on standardized tests, such as those outlined in the European Pharmacopoeia, which measure the percentage of water uptake at a specific relative humidity (RH) over 24 hours.[4][5][6]

However, in a practical laboratory or manufacturing setting, even "slightly hygroscopic" materials can present challenges. The term "non-hygroscopic" in a regulatory context does not mean zero water uptake. It indicates that the water uptake is below a certain threshold (e.g., <0.12% w/w at 25°C/80% RH).[5] For high-precision applications, this small amount of absorbed moisture can still impact assays and stability. Therefore, it is always best practice to handle levetiracetam with precautions for hygroscopic compounds, especially when working with the pure API outside of a controlled humidity environment.

Q2: My piracetam sample appears clumpy and difficult to handle. What is happening?

A2: This is a classic sign of moisture absorption. Piracetam is known to be hygroscopic and is susceptible to physical changes upon exposure to humidity. The clumping you are observing is due to the formation of liquid bridges between particles, which can significantly impact powder flowability and make accurate weighing challenging.[7]

Furthermore, the presence of water can induce polymorphic transitions in piracetam.[8][9] This means that the crystalline structure of the compound can change, which can, in turn, affect its physical properties like solubility and dissolution rate. It is crucial to handle piracetam in a dry environment to maintain its intended solid-state form.

Q3: What is the primary risk of moisture exposure to pyrrolidine acetamides besides physical changes?

A3: The primary chemical risk is hydrolysis of the amide bond in the pyrrolidone ring structure. This is particularly well-documented for piracetam, which degrades under alkaline conditions to form (2-oxopyrrolidin-1-yl)-acetic acid.[10][11][12][13][14][15] While stable under most other stress conditions, this base-catalyzed hydrolysis represents a significant degradation pathway that can be initiated or accelerated by the presence of absorbed water, which can alter the micro-environmental pH.

Forced degradation studies on levetiracetam also show susceptibility to degradation under strong acidic and alkaline conditions.[16][17][18] Therefore, minimizing moisture exposure is a critical step in preventing the chemical degradation of these compounds and ensuring the accuracy of your results.

Q4: How can I accurately weigh a hygroscopic pyrrolidine acetamide?

A4: Accurate weighing requires speed and environmental control. The most reliable method is to weigh the compound in a glove box with a controlled, low-humidity atmosphere. If a glove box is not available, work quickly. Use a weighing boat and tare the balance with the boat. Add the compound to the boat and record the mass as quickly as possible. For highly sensitive experiments, consider "weighing by difference," where the storage vial is weighed before and after transferring the powder. It is also advisable to perform a water content analysis (e.g., by Karl Fischer titration) on a separate aliquot of the material to correct for the moisture content in your calculations.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for overcoming specific experimental hurdles.

Guide 1: Managing and Characterizing Hygroscopicity

Issue: Inconsistent results in assays or bioassays, potentially due to inaccurate concentrations of the pyrrolidine acetamide solution.

Causality: The root cause is often the unaccounted-for mass of absorbed water in the solid compound, leading to the preparation of solutions with lower-than-intended concentrations.

Protocol for Accurate Solution Preparation:

  • Environmental Control: Whenever possible, handle the solid pyrrolidine acetamide in an environment with controlled low relative humidity (e.g., a glove box or a room with a dehumidifier).

  • Water Content Determination (Karl Fischer Titration): This is the gold-standard for water content determination in pharmaceutical substances.[19][20][21]

    • Principle: Karl Fischer titration is a specific chemical method based on the reaction of iodine with water. It can be performed volumetrically for higher water content or coulometrically for trace amounts.[20]

    • Sample Preparation: Due to the hygroscopic nature of the sample, rapid handling is crucial. Prepare the sample in a dry, inert atmosphere if possible.

    • Procedure:

      • Add 20-30 mL of a suitable Karl Fischer solvent (e.g., methanol or a specialized solvent for ketones if applicable) to the titration vessel.[22]

      • Titrate the solvent to a stable, dry endpoint with the Karl Fischer reagent.

      • Quickly add a precisely weighed amount of the pyrrolidine acetamide sample to the vessel.

      • Stir to dissolve and titrate to the endpoint. The instrument will calculate the water content as a percentage.

  • Concentration Correction: Use the determined water content to correct the mass of the compound used for solution preparation.

    • Corrected Mass = Weighed Mass × (1 - (Water Content % / 100))

  • Solution Preparation: Based on the corrected mass, calculate the required volume of solvent to achieve the target concentration.

Data Interpretation:

Hygroscopicity Class (Ph. Eur.)[6]Water Uptake at 25°C/80% RHImplication for Pyrrolidine Acetamides
Non-hygroscopic≤ 0.12% w/wLevetiracetam may fall into this category under official testing, but this small water content can still be significant for high-precision work.
Slightly hygroscopic0.2% to < 2% w/wThis is a likely classification for levetiracetam in practice.[2] Protective measures are recommended.
Hygroscopic2% to < 15% w/wPiracetam likely falls into this or the next category. Strict environmental controls are necessary.
Very hygroscopic≥ 15% w/w
Guide 2: Investigating and Preventing Moisture-Induced Degradation

Issue: Appearance of unknown peaks in chromatography, or a decrease in the main compound peak over time, suggesting sample instability.

Causality: Chemical degradation, primarily through hydrolysis, is a likely cause, especially for piracetam. Moisture can also facilitate other degradation pathways.

Protocol for a Forced Degradation Study (Hydrolysis):

This protocol helps to identify potential degradation products and assess the stability of your compound.

  • Sample Preparation: Prepare stock solutions of the pyrrolidine acetamide in a suitable solvent (e.g., water or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N HCl.

    • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N to 1 N NaOH.[10][15]

    • Neutral Hydrolysis: Mix the stock solution with an equal volume of purified water.

  • Incubation: Incubate the stressed samples at an elevated temperature (e.g., 60-80°C) for a defined period.[11] It is advisable to take time points (e.g., 2, 4, 8, 24 hours) to monitor the progression of degradation.

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Analytical Method: A reverse-phase HPLC method with UV detection is typically suitable. The method must be able to separate the parent drug from all degradation products.

  • Peak Identification: Use techniques like mass spectrometry (LC-MS) to identify the mass of the degradation products and elucidate their structures.[11][12][13]

Visualizing the Workflow and Degradation:

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Pyrrolidine Acetamide Stock Solution (1 mg/mL) acid Acidic (HCl, 80°C) stock->acid Incubate alkali Alkaline (NaOH, 80°C) stock->alkali Incubate neutral Neutral (Water, 80°C) stock->neutral Incubate hplc Stability-Indicating HPLC-UV acid->hplc Time Points alkali->hplc Time Points neutral->hplc Time Points lcms LC-MS for Identification hplc->lcms Characterize Degradants

Caption: Workflow for a forced degradation study of pyrrolidine acetamides.

Piracetam_Hydrolysis piracetam Piracetam 2-(2-oxopyrrolidin-1-yl)acetamide intermediate Tetrahedral Intermediate piracetam->intermediate + OH⁻ / H₂O (Alkaline Hydrolysis) product (2-oxopyrrolidin-1-yl)-acetic acid Degradation Product intermediate->product Ring Opening

Caption: Alkaline hydrolysis pathway of Piracetam.

Part 3: Best Practices for Storage and Handling

Adherence to proper storage and handling protocols is paramount to prevent the issues detailed above.

Storage:

  • Primary Container: Always store pyrrolidine acetamides in tightly sealed containers. The original manufacturer's container is often the best choice.

  • Secondary Containment: For long-term storage or for particularly sensitive compounds, place the primary container inside a desiccator with an active desiccant (e.g., silica gel, molecular sieves).

  • Temperature: Store at the temperature recommended by the manufacturer, typically in a cool, dry place away from direct sunlight.

Handling:

  • Minimize Exposure: Only open containers for the minimum time necessary to dispense the material.

  • Inert Atmosphere: For the most sensitive applications, handle the compounds under an inert atmosphere, such as in a nitrogen or argon-filled glove box.

  • Avoid Contamination: Use clean, dry spatulas and weighing equipment. Do not return unused material to the original container.

By understanding the underlying chemical principles and implementing these practical troubleshooting guides and best practices, you can confidently navigate the challenges associated with the hygroscopic nature of pyrrolidine acetamides, leading to more reliable and reproducible research outcomes.

References

  • Potter, C., et al. (2017). Investigation of polymorphic transitions of piracetam induced during wet granulation. European Journal of Pharmaceutics and Biopharmaceutics, 119, 139-147. doi:10.1016/j.ejpb.2017.05.012
  • Sahu, K., et al. (2014). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. International Journal of Advanced Research in Chemical Science, 1(7), 8-16.
  • Sahu, K., et al. (n.d.). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. Semantic Scholar. Retrieved from [Link]

  • Sahu, K., et al. (2014). Isolation, Identification and Characterization of Degradation Product of Piracetam Using Analytical Techniques. International Journal of Advanced Research in Chemical Science. Retrieved from [Link]

  • Patel, P., et al. (2011). Development and validation of stability-indicating UPLC method for estimation of levetiracetam in bulk and pharmaceutical dosage form. Journal of Pharmacy Research, 4(12), 4495-4497.
  • College ter Beoordeling van Geneesmiddelen. (2012, January 25). Public Assessment Report: Levetiracetam Accord 250 mg, 500 mg, 750 mg & 1000 mg film-coated tablets. Retrieved from [Link]

  • College ter Beoordeling van Geneesmiddelen. (2017, March 16). Public Assessment Report Scientific discussion Levetiracetam ADOH 100 mg/ml concentrate for solution for infusion. Retrieved from [Link]

  • O'Mahony, M., et al. (2021). Drying induced polymorphic transformation of pharmaceutical ingredients: a critical review of recent progresses and challenges. Pharmaceutical Development and Technology, 26(10), 1055-1070. doi:10.1080/10837450.2021.1983009
  • Ghany, M. F. A., et al. (2011). Validated stability-indicating methods for determination of Levetiracetam. Trade Science Inc.
  • Analytical method validation for the determination of assay of levetiracetam in levetiracetam injection formulation by HPLC. (n.d.). World Journal of Pharmaceutical Research.
  • Ensom, M. H. H., et al. (2012). Stability of Levetiracetam in Extemporaneously Compounded Suspensions. The Canadian Journal of Hospital Pharmacy, 65(3), 205–210.
  • Potter, C. (n.d.). Investigation of the Solid-State Polymorphic Transformations of Piracetam. University of Limerick. Retrieved from [Link]

  • Islam, M. R., et al. (2017). FORMULATION AND DEVELOPMENT OF LEVETIRACETAM FILM-COATED TABLETS AND IT'S COMPARATIVE EVALUATION OF PHYSICAL AND CHEMICAL PARAMETERS BETWEEN ACCELERATED AND REAL TIME STABILITY. World Journal of Pharmaceutical Research, 6(2), 1-11.
  • Gaikwad, A. N., et al. (n.d.). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING RP-HPLC METHOD FOR ESTIMATION OF LEVETIRACETAM BY FORCED DEGRADATION STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

  • Chromatogram of wet degradation of Levetiracetam at 212nm by stability indicating RP-HPLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Potter, C., et al. (n.d.). Investigation of polymorphic transitions of piracetam induced during wet granulation. ResearchGate. Retrieved from [Link]

  • Forced degradation of leviteracetam by stability-indicating HPTLC method. (n.d.). ResearchGate. Retrieved from [Link]

  • Murikipudi, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2464-2471. doi:10.1016/j.xphs.2016.05.029
  • Vu, N., et al. (2021). A Pilot Chemical and Physical Stability Study of Extemporaneously Compounded Levetiracetam Intravenous Solution. International Journal of Pharmaceutical Compounding, 25(4), 336-340.
  • Water Content Determination by Karl Fischer. (2011, September 19). Pharmaguideline. Retrieved from [Link]

  • Potter, C. (2016). Investigation of the solid-state polymorphic transformations of piracetam. University of Limerick.
  • Adhikari, R. P., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Chromatographic Science, 60(6), 585-604. doi:10.1093/chromsci/bmac070
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2024, June 14). Retrieved from [Link]

  • Al-karmal, A. H., et al. (2021). A stability-indicating method for Levetiracetam in tablets using advanced analytical quality-by-design approach. International Journal of Applied Pharmaceutics, 13(5), 235-243.
  • Nagaraju, P., et al. (2021). Development and Validation of UV Spectroscopic and RP- HPLC Method for Determination of Levetiracetam in Bulk and Combined Dosag.
  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024, August 20). Analab Scientific Instruments. Retrieved from [Link]

  • Li, L., et al. (2010, January 1).
  • Determination of Water Content in Lyophilisates Using Karl Fischer Titr
  • Determination of piracetam and its impurities by TLC. (n.d.). ResearchGate. Retrieved from [Link]

  • DVS Applic
  • Murikipudi, V., et al. (n.d.). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate. Retrieved from [Link]

  • Umprayn, K., & Mendes, R. W. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • Walker, S. E., et al. (2015). Stability of Extemporaneously Compounded Levetiracetam in Glass and Plastic Bottles and Plastic Syringes. The Canadian Journal of Hospital Pharmacy, 68(2), 126–132.
  • Siddiqui, A. A., et al. (2012). Establishment of inherent stability on piracetam by UPLC/HPLC and development of a validated stability-indicating method. Arabian Journal of Chemistry, 10, S2449-S2455. doi:10.1016/j.arabjc.2012.07.026
  • Liao, X., et al. (2018). Dehydration Study of Piracetam Co-Crystal Hydrates. Journal of Pharmaceutical Sciences, 107(11), 2859-2867. doi:10.1016/j.xphs.2018.06.023
  • College ter Beoordeling van Geneesmiddelen. (2012, June 13). Public Assessment Report: Levetiracetam Aurobindo 250, 500, 750 and 1000 mg, film-coated tablets. Retrieved from [Link]

  • Levetiracetam Actavis. (2011, July 21). European Medicines Agency.
  • European Pharmacopoeia. (n.d.). 5.11. Characters section in monographs.
  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Classification of Hygroscopicity. (2024, March 7). Pharma Growth Hub. Retrieved from [Link]

  • BRIEFING 1241 Water–Solid Interactions in Pharmaceutical Systems. (2016, November 23). USP.
  • Zocher, F., et al. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • Al-Zaidi, J. M., et al. (2015). Chromatographic Characterization and Method Development for Determination of Levetiracetam in Saliva: Application to Correlation with Plasma Levels. Molecules, 20(8), 14838–14853. doi:10.3390/molecules200814838
  • G, V., et al. (2023). SENSTIVITY OF LEVETIRACETAM IN DIFFERENT SOLVENTS BY UV METHOD. International Journal of Novel Research and Development, 8(8).
  • Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments.

Sources

storage conditions to prevent degradation of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide to ensure its long-term stability?

To maintain the integrity of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide, it is recommended to store it in a cool, dry, and dark environment.[1] Exposure to moisture, elevated temperatures, and light can promote degradation.[1] An inert atmosphere, such as argon or nitrogen, is also advisable to prevent oxidation.[1]

Q2: How does temperature affect the stability of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide?

Elevated temperatures can accelerate the rate of chemical degradation. For long-term storage, it is best to keep the compound at refrigerated temperatures (2-8 °C). For shorter periods, storage at a controlled room temperature (below 25°C) may be acceptable, but this should be verified with stability studies.[2]

Q3: Is N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide sensitive to light?

Yes, amides and amines can be susceptible to photodegradation.[3][4] It is crucial to store N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in an amber or opaque container to protect it from light.[1]

Q4: What is the impact of humidity on the stability of this compound?

The tertiary amide bond in N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide can be susceptible to hydrolysis, especially in the presence of strong acids or bases.[5][6] While amides are generally more stable to hydrolysis than esters, high humidity can increase the risk of degradation over time.[5] Therefore, storage in a desiccator or a controlled low-humidity environment is recommended.[2]

Troubleshooting Guide

Issue 1: I observe a change in the physical appearance of my sample (e.g., color change, clumping). What could be the cause?

A change in physical appearance is often an indicator of chemical degradation. A yellowish or brownish discoloration could suggest oxidation of the pyrrolidine ring or photodegradation.[3] Clumping or the formation of a viscous liquid may indicate moisture absorption and potential hydrolysis. It is recommended to re-analyze the purity of the sample using a suitable analytical method like HPLC or LC-MS.

Issue 2: My experimental results are inconsistent. Could this be related to the degradation of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide?

Inconsistent experimental results are a common consequence of using a degraded compound. The presence of impurities can interfere with biological assays or chemical reactions. If you suspect degradation, it is crucial to verify the purity of your sample before proceeding with further experiments.

Issue 3: I suspect my sample has degraded. How can I confirm this?

The most reliable way to confirm degradation is through analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for assessing purity and detecting degradation products.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the identity of the degradation products.[8][9]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide. The specific parameters may need to be optimized for your system.

Materials:

  • N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Sample Preparation: Prepare a stock solution of N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide in a suitable solvent (e.g., acetonitrile or water) at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water with 0.1% formic acid. A gradient elution may be necessary to separate the parent compound from its degradation products. A typical starting gradient could be 5% acetonitrile, ramping to 95% acetonitrile over 20 minutes.

  • HPLC Analysis:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the sample onto the column.

    • Run the gradient elution and monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as amides have a weak UV absorbance).

    • The purity of the sample can be estimated by the relative peak area of the main compound.

Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general approach for identifying potential degradation products.

Materials:

  • Degraded N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide sample

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare the sample as described in the HPLC protocol.

  • LC-MS Analysis:

    • Use the same chromatographic conditions as developed for the HPLC analysis.

    • Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in both positive and negative ion modes.

    • Analyze the mass spectra of any new peaks that appear in the chromatogram of the degraded sample.

    • Based on the mass-to-charge ratio (m/z) and fragmentation patterns, you can propose the structures of the degradation products.

Potential Degradation Pathways

The following diagrams illustrate the inferred potential degradation pathways for N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide based on the known reactivity of tertiary amides and N-substituted pyrrolidines.

G cluster_hydrolysis Amide Hydrolysis A N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide B Acetic Acid A->B H₂O / H⁺ or OH⁻ C N-Methyl-1-(pyrrolidin-3-yl)methanamine A->C H₂O / H⁺ or OH⁻ caption_hydrolysis Fig. 1: Amide Hydrolysis Pathway. G cluster_oxidation Oxidative Degradation D N-Methyl-N-pyrrolidin-3-ylmethyl-acetamide E N-oxide derivative D->E Oxidizing agents (e.g., O₂, peroxides) F Ring-opened products E->F Further oxidation caption_oxidation Fig. 2: Oxidative Degradation Pathway.

Caption: Inferred oxidative degradation of the pyrrolidine ring.

Summary of Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (long-term) or <25 °C (short-term)To minimize the rate of all potential degradation reactions. [2]
Light Protect from light (use amber or opaque vials)To prevent photodegradation of the amide and amine functionalities. [1][3][4]
Humidity Store in a dry environment (e.g., desiccator)To minimize the risk of amide hydrolysis. [2][5][6]
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen)To prevent oxidation of the pyrrolidine ring. [1]
Container Tightly sealed, appropriate material (e.g., glass)To prevent exposure to moisture and air. [2]

References

Sources

Validation & Comparative

Structural Homologation in Fragment-Based Design: Pyrrolidin-3-yl vs. Pyrrolidin-3-ylmethyl Acetamides

[1]

Executive Summary: The "Magic Methyl" Effect in Pyrrolidine Scaffolds

In medicinal chemistry, the insertion of a single methylene unit (

1

-(pyrrolidin-3-yl)acetamide

-(pyrrolidin-3-ylmethyl)acetamide

For the drug discovery scientist, choosing between these two scaffolds determines the spatial reach of the hydrogen-bond donor/acceptor motifs and the basicity of the pyrrolidine nitrogen—critical factors for GPCR and kinase binding affinity.

FeaturePyrrolidin-3-yl Acetamide (Scaffold A)Pyrrolidin-3-ylmethyl Acetamide (Scaffold B)
Linker Length 0 atoms (Direct bond)1 atom (Methylene)
Flexibility Rigid, defined vectorHigh rotational freedom
Basicity (Pyrrolidine N) Lower (Inductive EWG effect)Higher (Insulated from EWG)
Steric Reach CompactExtended (~1.54 Å extension)
Primary Application Deep, narrow pockets; rigidifying ligandsSurface interactions; induced fit requirements

Structural & Conformational Analysis

Vector Analysis and Spatial Orientation

The primary distinction lies in the exit vector of the acetamide group relative to the pyrrolidine ring.[1]

  • Scaffold A (Direct): The acetamide nitrogen is attached directly to the

    
     chiral center. The amide plane is relatively fixed relative to the ring puckering.[1] This scaffold is ideal when the binding pocket requires a specific, rigid orientation of the amide carbonyl.[1]
    
  • Scaffold B (Homologated): The methylene spacer introduces an additional rotatable bond (

    
    ). This allows the acetamide group to explore a "cone" of conformational space, potentially adopting conformations required to reach distant residues (e.g., Asp/Glu residues in GPCR allosteric sites) that Scaffold A cannot reach.[1]
    
Electronic Effects (pKa Modulation)

The pyrrolidine nitrogen (


  • Inductive Effect (

    
    ):  The acetamide group is electron-withdrawing.
    
    • In Scaffold A , the EWG is 2 bonds away from

      
      .[1] The inductive pull is stronger, lowering the 
      
      
      of the pyrrolidine nitrogen (predicted
      
      
      ).
    • In Scaffold B , the EWG is 3 bonds away.[1] The effect decays significantly, resulting in a

      
       closer to unsubstituted pyrrolidine (predicted 
      
      
      ).[1]
  • Implication: Scaffold B will exist more predominantly in the cationic (protonated) form at physiological pH (7.4) compared to Scaffold A, affecting membrane permeability and cation-

    
     interactions.[1]
    

Visualization of Structural Logic

The following diagram illustrates the structural relationship and the key decision nodes for selecting between these scaffolds.

GStartFragment SelectionDecisionBinding PocketAnalysisStart->DecisionScaffoldAPyrrolidin-3-ylAcetamide(Rigid, Compact)OutcomeAHigh SpecificityLower Entropy CostScaffoldA->OutcomeAScaffoldBPyrrolidin-3-ylmethylAcetamide(Flexible, Extended)OutcomeBInduced FitGreater ReachScaffoldB->OutcomeBDecision->ScaffoldADeep/NarrowPocketDecision->ScaffoldBSolvent Exposed/Distant H-Bonds

Caption: Decision logic for scaffold selection based on binding pocket topology.

Experimental Protocols: Parallel Synthesis

Materials
  • Reagent A: tert-Butyl 3-aminopyrrolidine-1-carboxylate (CAS: 18621-02-6)

  • Reagent B: tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate (CAS: 18621-18-4)

  • Acylating Agent: Acetic anhydride (

    
    ) or Acetyl chloride (
    
    
    )
  • Base: Triethylamine (

    
    ) or DIPEA
    
  • Deprotection: Trifluoroacetic acid (TFA) or HCl/Dioxane

Detailed Workflow (Standardized for Both Scaffolds)

Step 1: Acetylation (Amide Coupling)

  • Dissolve 1.0 equiv of the Boc-amine (Reagent A or B) in anhydrous Dichloromethane (DCM) (0.1 M concentration).[1]

  • Cool the solution to

    
     under an inert atmosphere (
    
    
    ).
  • Add 1.5 equiv of Triethylamine .

  • Dropwise add 1.1 equiv of Acetyl Chloride .[1] Note: Control exotherm.

  • Warm to room temperature and stir for 2 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

  • Workup: Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    and concentrate.
    • Checkpoint: The intermediate should be a white/off-white solid or viscous oil.[1]

Step 2: Boc-Deprotection

  • Dissolve the crude intermediate in DCM (minimum volume).[1]

  • Add TFA (ratio 1:4 v/v TFA:DCM).[1]

  • Stir at room temperature for 1 hour.

  • Workup (Critical for Free Base): Concentrate in vacuo. Redissolve in MeOH and pass through a strong cation exchange (SCX) cartridge.[1] Wash with MeOH, then elute with

    
     in MeOH.[1]
    
  • Concentrate to yield the final free amine.[1]

Synthetic Pathway Diagram[1][2]

SynthesisSubstrateBoc-Protected Precursor(Amino or Aminomethyl)Step1Step 1: Acetylation(AcCl, Et3N, DCM, 0°C)Substrate->Step1IntermediateBoc-ProtectedAcetamideStep1->IntermediateStep2Step 2: Deprotection(TFA/DCM or HCl/Dioxane)Intermediate->Step2ProductFinal Product(HCl Salt or Free Base)Step2->Product

Caption: General synthetic workflow for pyrrolidine acetamide derivatives.

Comparative Data Analysis

The following table summarizes predicted and literature-supported physicochemical properties relevant to drug design.

PropertyScaffold A (3-yl)Scaffold B (3-ylmethyl)Impact on Drug Design
Molecular Weight 128.17 Da142.20 DaScaffold B adds mass; check Ligand Efficiency (LE).
ClogP ~ -0.9~ -0.4Scaffold B is slightly more lipophilic (better permeability).[1]
Rotatable Bonds 0 (Excl.[1] amide rotation)1 (Methylene linker)Scaffold A minimizes entropy loss upon binding.[1]
Topological Polar Surface Area (TPSA) ~41

~41

Identical polar surface; differences are purely steric/electronic.[1]
Stereochemistry 1 Chiral Center (C3)1 Chiral Center (C3)Both require enantioselective synthesis (usually S-isomer preferred).
Case Study Insight: CCR2 Antagonists

In the development of CCR2 antagonists, 3-aminopyrrolidine derivatives (Scaffold A type) are often explored first due to their compactness. However, homologation to the 3-aminomethyl scaffold (Scaffold B) has been observed to rescue activity in cases where the binding pocket is slightly deeper, allowing the basic pyrrolidine nitrogen to maintain a salt bridge with a key Aspartate residue while the amide extends into a hydrophobic sub-pocket [1].

Conclusion & Recommendation

Use Pyrrolidin-3-yl Acetamide (Scaffold A) when:

  • Ligand Efficiency (LE) is paramount.[1]

  • The binding pocket is small, rigid, and defined.[1]

  • You need to lower the basicity of the pyrrolidine nitrogen slightly to improve metabolic stability or reduce hERG liability.

Use Pyrrolidin-3-ylmethyl Acetamide (Scaffold B) when:

  • You need to "reach" a hydrogen bond donor/acceptor ~1.5

    
     further away.[1]
    
  • The initial hit (Scaffold A) is potent but suffers from steric clash; the methylene linker adds flexibility to relieve strain.[1]

  • You require a higher

    
     for the secondary amine to ensure strong electrostatic interactions.[1]
    

References

  • Xia, M. et al. (2006).[1] Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • PubChem. (n.d.).[1][2] 3-Aminopyrrolidine Compound Summary. National Library of Medicine.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: (S)-3-(Boc-aminomethyl)pyrrolidine.

  • BenchChem. (2025).[1][3] Comparative Analysis of Pyrrolidine Derivatives in Synthetic Chemistry.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.